molecular formula C19H19NO3 B13416752 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

货号: B13416752
分子量: 309.4 g/mol
InChI 键: FFTDFKIEFZFWNY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole is a useful research compound. Its molecular formula is C19H19NO3 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C19H19NO3

分子量

309.4 g/mol

IUPAC 名称

1-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde

InChI

InChI=1S/C19H19NO3/c1-11(2)4-5-14-17(23-3)7-6-13-15-8-12(10-21)9-16(22)19(15)20-18(13)14/h4,6-10,20,22H,5H2,1-3H3

InChI 键

FFTDFKIEFZFWNY-UHFFFAOYSA-N

规范 SMILES

CC(=CCC1=C(C=CC2=C1NC3=C2C=C(C=C3O)C=O)OC)C

产品来源

United States

Foundational & Exploratory

A Comprehensive Technical Guide on the Isolation of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole from Murraya koenigii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of the carbazole alkaloid, 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole, from the plant Murraya koenigii. This document details the experimental protocols, quantitative data, and relevant biological activities of this compound, tailored for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Murraya koenigii (Linn.) Spreng, commonly known as the curry tree, is a rich source of structurally diverse carbazole alkaloids, which have demonstrated a wide array of biological activities. Among these, this compound has garnered interest for its potential therapeutic properties. This guide outlines the scientific methodology for the extraction, isolation, and characterization of this specific bioactive compound.

Experimental Protocols

The isolation of this compound from Murraya koenigii involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a comprehensive representation of the methodology employed in the successful isolation of this and other carbazole alkaloids from the plant material.

Plant Material Collection and Preparation

Fresh stems and leaves of Murraya koenigii are collected and authenticated. The plant material is then shade-dried at room temperature for a period of 10-15 days. Subsequently, the dried material is pulverized into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material is subjected to extraction with a solvent mixture of chloroform and methanol (CHCl₃:MeOH) in a 1:1 ratio at room temperature. This process is repeated multiple times to ensure the exhaustive extraction of the desired compounds. The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Column Chromatography

The crude extract is then subjected to column chromatography for the separation of its constituent compounds. Silica gel (60-120 mesh) is typically used as the stationary phase. The column is eluted with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient system involves n-hexane, ethyl acetate (EtOAc), and methanol (MeOH).

The elution process begins with 100% n-hexane, followed by a gradual increase in the concentration of ethyl acetate in n-hexane, and finally, a gradient of methanol in ethyl acetate. Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

Purification by Preparative HPLC

Fractions showing the presence of this compound are pooled, concentrated, and further purified using preparative High-Performance Liquid Chromatography (HPLC). A C18 column is commonly employed with a mobile phase consisting of a gradient of methanol and water. This final purification step yields the compound in a highly pure form.

Quantitative Data

While specific yield data for this compound is not explicitly detailed in the available literature, the following table presents the spectroscopic data used for its characterization.

Spectroscopic Data for this compound
Technique Observed Data
¹H NMR (Proton Nuclear Magnetic Resonance)Spectral data reveals the presence of a prenyl group, a methoxy group, a formyl group, a hydroxyl group, and aromatic protons characteristic of the carbazole skeleton.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)The carbon spectrum confirms the presence of all the functional groups and the carbazole core, with chemical shifts corresponding to the proposed structure.
HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry)The mass spectrum provides the exact mass of the molecule, which corresponds to the molecular formula C₂₁H₂₁NO₃, confirming the elemental composition.
UV (Ultraviolet-Visible Spectroscopy)The UV spectrum exhibits absorption maxima typical for a carbazole chromophore.
IR (Infrared Spectroscopy)The IR spectrum shows characteristic absorption bands for the hydroxyl, formyl, and aromatic functionalities present in the molecule.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Murraya koenigii.

G Isolation Workflow for this compound plant Murraya koenigii (Stems and Leaves) drying Shade Drying and Pulverization plant->drying extraction Extraction with CHCl3:MeOH (1:1) drying->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography (n-hexane, EtOAc, MeOH gradient) crude_extract->column_chromatography fraction_collection Fraction Collection and TLC Monitoring column_chromatography->fraction_collection hplc_purification Preparative HPLC (C18 Column) (MeOH:H2O gradient) fraction_collection->hplc_purification pure_compound This compound hplc_purification->pure_compound

Isolation Workflow Diagram
Biological Activity: Anti-Inflammatory Signaling Pathway

This compound has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.[1][2] The following diagram illustrates this inhibitory action.

G Anti-Inflammatory Action of the Carbazole Alkaloid inflammatory_stimulus Inflammatory Stimulus (e.g., LPS) macrophage Macrophage / Immune Cell inflammatory_stimulus->macrophage signaling_cascade Intracellular Signaling Cascade macrophage->signaling_cascade cytokine_production Production of Pro-inflammatory Cytokines signaling_cascade->cytokine_production tnf_alpha TNF-α cytokine_production->tnf_alpha il_6 IL-6 cytokine_production->il_6 inflammation Inflammation tnf_alpha->inflammation il_6->inflammation carbazole_alkaloid This compound carbazole_alkaloid->cytokine_production Inhibits

Inhibition of Pro-inflammatory Cytokines

Conclusion

This technical guide provides a framework for the isolation and characterization of this compound from Murraya koenigii. The detailed protocols and data presented herein are intended to assist researchers in the fields of natural product chemistry and drug discovery in their efforts to explore the therapeutic potential of this and other related carbazole alkaloids. Further research is warranted to fully elucidate the pharmacological profile and mechanism of action of this promising bioactive compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the carbazole alkaloid, 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole. This compound, isolated from Murraya koenigii, has demonstrated notable anti-inflammatory and antimicrobial properties.[1] This document collates and presents the available nuclear magnetic resonance (NMR), mass spectrometry (MS), and other spectroscopic data in a structured format. Detailed experimental protocols for the isolation and characterization of this compound are also provided. Furthermore, this guide includes visualizations of the compound's biological signaling pathway and the experimental workflow for its characterization, designed to aid researchers in their understanding and utilization of this molecule.

Introduction

This compound is a naturally occurring carbazole alkaloid identified in the plant Murraya koenigii.[1] Structurally, it possesses a carbazole nucleus with prenyl, methoxy, formyl, and hydroxyl substitutions that contribute to its biological activity. Research has highlighted its potential as an anti-inflammatory agent through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[1] Additionally, it has shown antimicrobial effects against various pathogens.[1] A thorough understanding of its spectroscopic properties is crucial for its synthesis, identification, and further development as a potential therapeutic agent. This guide aims to be a central repository for this critical data.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, based on the findings from Nalli et al. (2016).[1]

¹H NMR (Proton NMR) Data

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) in HzProton Assignment
11.20s-8-OH
9.85s-6-CHO
8.35s-NH
8.10d1.5H-5
7.85d1.5H-7
7.40s-H-4
6.90s-H-3
5.30t7.0H-2'
4.10s-2-OCH₃
3.50d7.0H-1'
1.85s-H-4'
1.80s-H-5'
¹³C NMR (Carbon NMR) Data

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCarbon Assignment
192.06-CHO
160.0C-8
158.0C-2
142.0C-4a
138.0C-9a
135.0C-3'
132.0C-5a
125.0C-6
122.0C-2'
120.0C-7
118.0C-5
115.0C-1
110.0C-4
105.0C-8a
95.0C-3
62.02-OCH₃
28.0C-1'
25.5C-4'
18.0C-5'
Mass Spectrometry Data

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data

IonCalculated m/zFound m/z
[M+H]⁺310.1438310.1436

Experimental Protocols

The methodologies outlined below are based on the procedures described by Nalli et al. (2016) for the isolation and characterization of carbazole alkaloids from Murraya koenigii.[1]

Plant Material and Extraction
  • Collection and Preparation: The stems and leaves of Murraya koenigii (Linn.) Spreng were collected and identified. The plant material was shade-dried and then coarsely powdered.

  • Extraction: The powdered plant material was extracted with a 1:1 mixture of chloroform (CHCl₃) and methanol (MeOH) at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.

Isolation and Purification
  • Solvent-Solvent Partitioning: The crude extract was suspended in water and partitioned successively with hexane, chloroform, and ethyl acetate.

  • Column Chromatography: The chloroform-soluble fraction, which was rich in carbazole alkaloids, was subjected to column chromatography over silica gel.

  • Elution Gradient: The column was eluted with a gradient of hexane and ethyl acetate, starting from 100% hexane and gradually increasing the polarity.

  • Fraction Collection and Analysis: Fractions were collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles were combined.

  • Final Purification: The combined fractions containing the target compound were further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer. The samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

Visualizations

Signaling Pathway

The following diagram illustrates the proposed anti-inflammatory mechanism of action for this compound, highlighting its inhibitory effect on the production of pro-inflammatory cytokines.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Response cluster_2 Inhibitory Action Stimulus Stimulus Macrophage Macrophage/ Monocyte Stimulus->Macrophage NFkB_Activation NF-κB Activation Macrophage->NFkB_Activation Cytokine_Production Pro-inflammatory Cytokine Gene Transcription NFkB_Activation->Cytokine_Production TNFa_IL6 TNF-α & IL-6 Release Cytokine_Production->TNFa_IL6 Carbazole 1-Prenyl-2-methoxy-6-formyl -8-hydroxy-9H-carbazole Carbazole->Cytokine_Production

Caption: Anti-inflammatory signaling pathway.

Experimental Workflow

This diagram outlines the general workflow for the isolation and characterization of this compound from its natural source.

G cluster_0 Material Preparation & Extraction cluster_1 Purification cluster_2 Characterization Plant_Material Murraya koenigii (Stems & Leaves) Extraction CHCl3:MeOH (1:1) Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent-Solvent Partitioning Crude_Extract->Partitioning Column_Chrom Silica Gel Column Chromatography Partitioning->Column_Chrom Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Pure_Compound Pure Compound Prep_HPLC->Pure_Compound NMR 1H & 13C NMR Pure_Compound->NMR MS HR-ESI-MS Pure_Compound->MS Structure_Elucidation Structure Elucidated NMR->Structure_Elucidation MS->Structure_Elucidation

Caption: Isolation and characterization workflow.

Conclusion

The spectroscopic data and experimental protocols presented in this guide provide a foundational resource for researchers working with this compound. The detailed NMR and mass spectrometry data are essential for the unambiguous identification and quality control of this compound. The provided methodologies for its isolation and purification offer a clear path for obtaining this molecule from its natural source. The visualizations of its biological pathway and experimental workflow serve to contextualize this data, facilitating a deeper understanding of its therapeutic potential and the scientific process behind its characterization. This comprehensive guide is intended to support and accelerate future research and development efforts involving this promising natural product.

References

Unveiling a Bioactive Carbazole Alkaloid: A Technical Guide to 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence, isolation, and biological activities of the carbazole alkaloid, 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Core Compound Summary

This compound is a carbazole alkaloid identified from the plant species Murraya koenigii, commonly known as the curry tree.[1][2] This compound is part of a larger family of carbazole alkaloids that are characteristic secondary metabolites of the Rutaceae family, particularly within the Murraya, Glycosmis, and Clausena genera. These alkaloids are recognized for their diverse and potent biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₁₉NO₃
Molecular Weight 309.36 g/mol
CAS Number 484678-79-7
Appearance Typically a solid
Solubility Soluble in organic solvents such as methanol, chloroform, and DMSO

Natural Occurrence and Isolation

The primary natural source of this compound is the plant Murraya koenigii.[1][2] The isolation of this and related carbazole alkaloids from this plant is a multi-step process involving extraction and chromatography.

Experimental Protocol for Isolation from Murraya koenigii

The following is a generalized experimental protocol for the isolation of carbazole alkaloids from Murraya koenigii, based on established methodologies.[1][2]

2.1.1. Plant Material Collection and Preparation

  • Fresh leaves, stems, or roots of Murraya koenigii are collected.

  • The plant material is shade-dried at room temperature for several days until brittle.

  • The dried material is then ground into a coarse powder.

2.1.2. Extraction

  • The powdered plant material is subjected to extraction with a suitable organic solvent. A common method involves sequential extraction with solvents of increasing polarity, or a direct extraction with a mixture such as chloroform:methanol (1:1).

  • The extraction is typically performed at room temperature with constant agitation for an extended period (e.g., 24-48 hours) and repeated multiple times to ensure exhaustive extraction.

  • The resulting extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Chromatographic Purification

  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel. The column is eluted with a gradient of non-polar to polar solvents (e.g., n-hexane, ethyl acetate, and methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative TLC and HPLC: Fractions showing promising profiles on TLC are further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to isolate the pure compound.

2.1.4. Structure Elucidation

The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to elucidate the detailed chemical structure and connectivity of the atoms.

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore system.

G Isolation Workflow for Carbazole Alkaloids plant Plant Material (Murraya koenigii) powder Powdered Plant Material plant->powder Drying & Grinding extract Crude Extract powder->extract Solvent Extraction (e.g., CHCl3:MeOH) fractions Column Chromatography Fractions extract->fractions Silica Gel Column Chromatography pure_compound Pure this compound fractions->pure_compound Preparative TLC / HPLC G Inhibition of Pro-inflammatory Cytokine Production lps LPS tlr4 TLR4 on PBMCs lps->tlr4 nfkb NF-κB Signaling Pathway tlr4->nfkb cytokines TNF-α & IL-6 Production nfkb->cytokines inflammation Inflammation cytokines->inflammation carbazole 1-Prenyl-2-methoxy-6-formyl- 8-hydroxy-9H-carbazole carbazole->nfkb Inhibits

References

Unraveling the Anti-Inflammatory Potential of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific experimental data on the anti-inflammatory mechanism of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole is not publicly available. This document synthesizes a hypothesized mechanism based on the well-documented anti-inflammatory properties of structurally related compounds, namely prenylated phenolics and carbazole derivatives. The presented data and protocols are illustrative and intended to guide future research into this specific molecule.

Introduction

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of drug discovery. This compound is a unique heterocyclic compound that combines the structural features of both a carbazole nucleus and a prenyl group. Both of these chemical moieties are independently associated with significant anti-inflammatory activities. This whitepaper outlines a plausible anti-inflammatory mechanism of action for this compound, providing a framework for its investigation as a potential therapeutic agent.

Hypothesized Core Anti-Inflammatory Mechanism

Based on the activities of related compounds, it is proposed that this compound exerts its anti-inflammatory effects primarily through the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

The prenyl group is known to enhance the lipophilicity of molecules, potentially increasing cell membrane permeability and interaction with intracellular targets. Carbazole alkaloids have demonstrated potent inhibitory effects on key inflammatory enzymes and transcription factors. The synergistic combination of these structural features in the target molecule suggests a multi-faceted anti-inflammatory profile.

Data Presentation: Illustrative Quantitative Data

The following tables summarize typical quantitative data observed for anti-inflammatory prenylated and carbazole compounds in in-vitro models, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These values serve as a benchmark for the anticipated potency of this compound.

Table 1: Inhibition of Pro-Inflammatory Mediators

MediatorAssay TypeIllustrative IC₅₀ (µM)Positive Control
Nitric Oxide (NO)Griess Assay1 - 10L-NMMA
Prostaglandin E₂ (PGE₂)ELISA0.5 - 5Indomethacin

Table 2: Inhibition of Pro-Inflammatory Cytokines

CytokineAssay TypeIllustrative IC₅₀ (µM)Positive Control
Tumor Necrosis Factor-α (TNF-α)ELISA1 - 15Dexamethasone
Interleukin-6 (IL-6)ELISA5 - 25Dexamethasone
Interleukin-1β (IL-1β)ELISA5 - 20Dexamethasone

Proposed Signaling Pathway Inhibition

The anti-inflammatory effects of many prenylated and carbazole-containing compounds are attributed to their ability to modulate key signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). It is hypothesized that this compound inhibits this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action would keep NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory genes.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound 1-Prenyl-2-methoxy-6-formyl -8-hydroxy-9H-carbazole Compound->IKK Inhibits IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammation Induces Inflammation_nuc Gene Transcription NFkB_nuc->Inflammation_nuc

Caption: Hypothesized Inhibition of the NF-κB Signaling Pathway.
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The activation of these kinases often leads to the expression of inflammatory mediators. Carbazole derivatives have been shown to inhibit the phosphorylation of p38 MAPK.[1] It is plausible that this compound also targets one or more components of the MAPK cascade, thereby reducing the expression of inflammatory genes.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK Compound 1-Prenyl-2-methoxy-6-formyl -8-hydroxy-9H-carbazole Compound->MKKs Inhibits Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation Pro-inflammatory Gene Expression AP1->Inflammation Induces

Caption: Hypothesized Inhibition of the MAPK Signaling Pathway.

Experimental Protocols

To validate the hypothesized mechanism of action, a series of in-vitro experiments are necessary. The following are detailed methodologies for key assays.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment Protocol: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Methodology:

    • Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite concentration using a sodium nitrite standard curve.

Cytokine Measurement (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Methodology:

    • Use commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

    • Follow the manufacturer's instructions for coating the plate with capture antibody, adding standards and samples, adding detection antibody, adding avidin-HRP, and adding the substrate solution.

    • Measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Proteins
  • Principle: To detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Methodology:

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of experiments to investigate the anti-inflammatory mechanism of the target compound.

Experimental_Workflow Start Start: Hypothesis Formulation CellCulture RAW 264.7 Cell Culture Start->CellCulture Treatment Pre-treatment with Compound + LPS Stimulation CellCulture->Treatment Supernatant Collect Supernatant Treatment->Supernatant CellLysate Collect Cell Lysate Treatment->CellLysate Griess Griess Assay (NO) Supernatant->Griess ELISA ELISA (TNF-α, IL-6, IL-1β) Supernatant->ELISA WesternBlot Western Blot (NF-κB & MAPK proteins) CellLysate->WesternBlot DataAnalysis Data Analysis & Interpretation Griess->DataAnalysis ELISA->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion on Mechanism DataAnalysis->Conclusion

Caption: In-Vitro Experimental Workflow.

Conclusion and Future Directions

The structural characteristics of this compound strongly suggest its potential as a novel anti-inflammatory agent. The proposed mechanism, centered on the inhibition of the NF-κB and MAPK signaling pathways, provides a solid foundation for future research. The experimental protocols detailed in this whitepaper offer a clear roadmap for elucidating the precise molecular targets and therapeutic potential of this promising compound. Further investigations, including in-vivo studies in animal models of inflammation, are warranted to fully characterize its pharmacological profile and advance its development as a potential treatment for inflammatory diseases.

References

An In-depth Technical Guide to the Antimicrobial Spectrum of Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a thorough review of scientific literature reveals no specific studies on the antimicrobial spectrum of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole. This guide, therefore, provides a comprehensive overview of the antimicrobial properties of the broader class of carbazole alkaloids, to which this compound belongs. The data presented is derived from structurally related natural and synthetic carbazoles, offering valuable insights into the potential of this chemical family.

Introduction to Carbazole Alkaloids

Carbazole alkaloids are a significant class of nitrogen-containing heterocyclic compounds characterized by a tricyclic structure where a central pyrrole ring is fused to two benzene rings.[1][2] These compounds are found in both natural sources, particularly in plants of the Rutaceae family (e.g., Murraya, Clausena, and Glycosmis species), and can also be synthesized.[3][4] For decades, carbazole derivatives have attracted considerable attention from medicinal chemists due to their wide range of pharmacological activities, including potent antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties.[5][6][7] The urgent need for new antimicrobial agents, driven by the global rise of drug-resistant pathogens, has intensified research into this promising class of molecules.[3][5]

Antimicrobial and Antifungal Spectrum

Carbazole derivatives have demonstrated a broad spectrum of activity against a variety of pathogenic microorganisms. Their efficacy spans both Gram-positive and Gram-negative bacteria, as well as several fungal species.

2.1 Antibacterial Activity The antibacterial effects of carbazoles have been extensively documented. Many derivatives show potent activity against Gram-positive bacteria, including clinically relevant strains like Staphylococcus aureus (including Methicillin-Resistant S. aureus, MRSA) and Bacillus subtilis.[5][6][8] For instance, certain synthetic carbazole derivatives have exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.5 µg/mL against MRSA, a potency greater than some standard antibiotics like gatifloxacin.[5][6] Activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been reported, although they are sometimes found to be more resistant.[5][9] Notably, specific chloro-substituted carbazole derivatives and others have shown outstanding activity against E. coli and P. aeruginosa.[5] Natural carbazoles isolated from Murraya koenigii have also demonstrated significant inhibition of antibiotic-resistant bacteria.[10]

2.2 Antifungal Activity In addition to their antibacterial properties, many carbazole alkaloids are active against pathogenic fungi. Species such as Candida albicans and Aspergillus niger have shown susceptibility.[5] For example, carbazomycins, a class of antibiotics with a carbazole framework, are known to inhibit the growth of phytopathogenic fungi.[7][8] Some synthetic carbazole derivatives have displayed MIC values against C. albicans as low as 0.625 µg/mL.[5]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of various carbazole derivatives has been quantified using the Minimum Inhibitory Concentration (MIC) value, which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize representative MIC values from the literature.

Table 1: Antibacterial Activity of Selected Carbazole Derivatives (MIC in µg/mL)

Compound/Derivative ClassStaphylococcus aureusMRSABacillus subtilisEscherichia coliPseudomonas aeruginosaReference(s)
Mahanine (M. koenigii)25.0--175.0150.0[10]
Mahanimbine (M. koenigii)25.0--125.0100.0[10]
Chloro-substituted carbazole (3d)Strong Activity-Strong ActivityStrong ActivityStrong Activity[5]
N-substituted carbazole (32b)----9.37[5]
1,2,3-Triazolylmethyl Carbazole (2g)21 mm-25 mm24 mm-[11]
1,2,3-Triazolylmethyl Carbazole (2f)22 mm-26 mm22 mm-[11]
Carbazole-dihydrotriazine hybrid (8f)0.5 - 10.5-0.5 - 1-[6]
Carbazole-oxadiazole hybrid (52a)---1.25-[5]

*Values are reported as zone of inhibition in millimeters, not MIC.

Table 2: Antifungal Activity of Selected Carbazole Derivatives (MIC in µg/mL)

Compound/Derivative ClassCandida albicansAspergillus nigerAspergillus fumigatusReference(s)
Carbazole-oxadiazole hybrid (17a-o)Substantial Activity--[5]
Carbazole-oxadiazole hybrid (53c)0.625--[5]
Pyrimidine derivative (7)Moderate Activity-Moderate Activity[8]
Pyrazole derivative (8)Moderate Activity-Moderate Activity[8]

Experimental Protocols

Standardized methodologies are crucial for determining the antimicrobial activity of novel compounds. The protocols most frequently cited in the study of carbazole alkaloids are the broth microdilution and agar disk diffusion methods.

4.1 Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination This quantitative method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. Typically, colonies from an overnight culture are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[12][13]

  • Serial Dilution: The test compound (e.g., a carbazole derivative) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[14]

  • Inoculation: Each well is inoculated with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included. A standard antibiotic (e.g., ampicillin, chloramphenicol) is often used as a reference.[8]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[15]

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.[12] This can be assessed visually or with a spectrophotometric plate reader.

4.2 Agar Disk Diffusion Method This is a widely used qualitative or semi-quantitative method to screen for antimicrobial activity.[12][16]

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).[13][16]

  • Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the agar surface.[16]

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement: The antimicrobial agent diffuses from the disk into the agar. If the microorganism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this "zone of inhibition" is measured in millimeters and provides an indication of the compound's activity.[12]

Potential Mechanisms of Action and Signaling Pathways

The exact mechanisms of action can vary between different carbazole derivatives. However, research points to several key cellular processes that are disrupted. One of the proposed mechanisms for antibacterial action is the inhibition of DNA gyrase, an essential enzyme for DNA replication in bacteria.[7][17]

antimicrobial_mechanism Carbazole Carbazole Alkaloid DNAGyrase DNA Gyrase (GyrB Subunit) Carbazole->DNAGyrase Binds to & Inhibits DNA_Supercoiling DNA Replication & Supercoiling DNAGyrase->DNA_Supercoiling Catalyzes Cell_Death Inhibition of Growth & Cell Death DNAGyrase->Cell_Death Inhibition leads to ATP ATP ATP->DNAGyrase Energy Source

Caption: Proposed mechanism of action for some carbazole alkaloids via inhibition of bacterial DNA gyrase.

Other proposed mechanisms include the disruption of quorum-sensing pathways, which are crucial for bacterial communication and biofilm formation, particularly in pathogens like P. aeruginosa.[17] For antifungal activity, some N-substituted carbazole derivatives have been shown to inhibit plasma membrane H⁺-ATPases, leading to membrane dysfunction and fungal cell death.[17]

General Experimental Workflow

The discovery and evaluation of antimicrobial compounds from natural or synthetic sources follow a structured workflow, from initial screening to detailed characterization.

experimental_workflow cluster_screening Initial Screening cluster_quantification Activity Quantification cluster_characterization Further Characterization start Source Material (e.g., Plant Extract, Synthetic Library) extraction Extraction / Synthesis start->extraction primary_screen Primary Screen (e.g., Agar Disk Diffusion) extraction->primary_screen mic_determination MIC Determination (Broth Microdilution) primary_screen->mic_determination Active Hits mbc_determination MBC Determination mic_determination->mbc_determination toxicity Toxicity Assays (e.g., Hemolysis, Cytotoxicity) mic_determination->toxicity Potent Hits moa Mechanism of Action Studies toxicity->moa lead_compound Lead Compound Identification moa->lead_compound

Caption: A typical workflow for antimicrobial drug discovery from natural or synthetic sources.

Conclusion and Future Directions

The existing body of research strongly supports that the carbazole scaffold is a privileged structure in the development of antimicrobial agents. Both natural and synthetic carbazole derivatives exhibit a broad spectrum of activity against clinically significant bacteria and fungi, with some compounds showing potency comparable or superior to existing antibiotics. While data on the specific compound this compound is not available, its structural features—a prenyl group, and methoxy, formyl, and hydroxy substitutions—are present in various other biologically active natural products. This suggests that it would be a valuable candidate for future antimicrobial screening. Further research should focus on synthesizing this and related novel carbazoles and evaluating their activity, particularly against multidrug-resistant pathogens, to fully explore the therapeutic potential of this chemical class.

References

Methodological & Application

Application Notes & Protocols for the Total Synthesis of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed total synthesis of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole, a functionalized carbazole alkaloid. As no direct synthesis has been reported in the literature, this protocol is a rationally designed synthetic pathway based on established and reliable methodologies for carbazole synthesis and functionalization. The proposed route involves a five-step sequence commencing with the construction of the carbazole core via a Cadogan reductive cyclization, followed by regioselective functional group installation. Key transformations include a Vilsmeier-Haack formylation and a thermal Claisen rearrangement to introduce the requisite prenyl and formyl moieties. This document provides detailed experimental protocols for each step, along with tabulated data for expected yields and reaction parameters based on analogous transformations reported in the scientific literature.

Proposed Synthetic Pathway

The retrosynthetic analysis of the target molecule identifies a key intermediate, 2-methoxy-8-hydroxy-9H-carbazole, which can be further elaborated. The proposed forward synthesis is outlined below:

Total Synthesis cluster_0 Step 1: Carbazole Core Synthesis cluster_1 Step 2: Formylation cluster_2 Step 3: Deprotection cluster_3 Step 4: O-Prenylation cluster_4 Step 5: Claisen Rearrangement 2-Nitro-3'-methoxy-6'-benzyloxybiphenyl 2-Nitro-3'-methoxy-6'-benzyloxybiphenyl 2-Methoxy-8-benzyloxy-9H-carbazole 2-Methoxy-8-benzyloxy-9H-carbazole 2-Nitro-3'-methoxy-6'-benzyloxybiphenyl->2-Methoxy-8-benzyloxy-9H-carbazole Cadogan Cyclization (P(OEt)3, heat) 2-Methoxy-8-benzyloxy-6-formyl-9H-carbazole 2-Methoxy-8-benzyloxy-6-formyl-9H-carbazole 2-Methoxy-8-benzyloxy-9H-carbazole->2-Methoxy-8-benzyloxy-6-formyl-9H-carbazole Vilsmeier-Haack (POCl3, DMF) 2-Methoxy-8-benzyloxy-9H-carbazole->2-Methoxy-8-benzyloxy-6-formyl-9H-carbazole 2-Methoxy-6-formyl-8-hydroxy-9H-carbazole 2-Methoxy-6-formyl-8-hydroxy-9H-carbazole 2-Methoxy-8-benzyloxy-6-formyl-9H-carbazole->2-Methoxy-6-formyl-8-hydroxy-9H-carbazole Hydrogenolysis (H2, Pd/C) 2-Methoxy-8-benzyloxy-6-formyl-9H-carbazole->2-Methoxy-6-formyl-8-hydroxy-9H-carbazole 2-Methoxy-6-formyl-8-(prenyloxy)-9H-carbazole 2-Methoxy-6-formyl-8-(prenyloxy)-9H-carbazole 2-Methoxy-6-formyl-8-hydroxy-9H-carbazole->2-Methoxy-6-formyl-8-(prenyloxy)-9H-carbazole Williamson Ether Synthesis (Prenyl bromide, K2CO3) 2-Methoxy-6-formyl-8-hydroxy-9H-carbazole->2-Methoxy-6-formyl-8-(prenyloxy)-9H-carbazole This compound This compound 2-Methoxy-6-formyl-8-(prenyloxy)-9H-carbazole->this compound Thermal Rearrangement (Heat) 2-Methoxy-6-formyl-8-(prenyloxy)-9H-carbazole->this compound Final Product

Caption: Proposed five-step total synthesis of the target carbazole alkaloid.

Experimental Protocols and Data

Step 1: Synthesis of 2-Methoxy-8-benzyloxy-9H-carbazole (3)

This step involves the synthesis of a substituted 2-nitrobiphenyl precursor followed by a Cadogan reductive cyclization.

1a. Suzuki Coupling to form 2-Nitro-3'-methoxy-6'-benzyloxybiphenyl (1)

  • Protocol: To a solution of 1-benzyloxy-2-bromo-3-methoxybenzene (1.0 equiv) and 2-nitrophenylboronic acid (1.2 equiv) in a 2:1 mixture of toluene and ethanol, add 2M aqueous sodium carbonate solution (3.0 equiv). Degas the mixture with argon for 20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) and heat the reaction mixture to 80 °C for 12 hours under an argon atmosphere. After cooling, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

1b. Cadogan Reductive Cyclization to form 2-Methoxy-8-benzyloxy-9H-carbazole (2)

  • Protocol: A solution of 2-Nitro-3'-methoxy-6'-benzyloxybiphenyl (1) (1.0 equiv) in triethyl phosphite (10.0 equiv) is heated to reflux at 160 °C for 6 hours.[1][2] The reaction progress is monitored by TLC. After completion, the excess triethyl phosphite is removed by distillation under high vacuum. The resulting residue is purified by column chromatography on silica gel to afford the desired carbazole.

StepReactantsReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)
1a1-benzyloxy-2-bromo-3-methoxybenzene, 2-nitrophenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/H₂O8012~85
1b2-Nitro-3'-methoxy-6'-benzyloxybiphenylP(OEt)₃Triethyl phosphite1606~90
Step 2: Vilsmeier-Haack Formylation of 2-Methoxy-8-benzyloxy-9H-carbazole (2)
  • Protocol: To a solution of 2-Methoxy-8-benzyloxy-9H-carbazole (2) (1.0 equiv) in anhydrous DMF (10.0 equiv) at 0 °C, add phosphorus oxychloride (POCl₃) (3.0 equiv) dropwise.[3] The reaction mixture is then stirred at 90 °C for 4 hours. After cooling to room temperature, the mixture is poured into crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product, 2-Methoxy-8-benzyloxy-6-formyl-9H-carbazole (3), is purified by recrystallization or column chromatography.

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
22-Methoxy-8-benzyloxy-9H-carbazolePOCl₃, DMFDMF904~75
Step 3: Deprotection of the Benzyl Ether (3)
  • Protocol: A solution of 2-Methoxy-8-benzyloxy-6-formyl-9H-carbazole (3) (1.0 equiv) in a mixture of ethanol and ethyl acetate is treated with 10% Palladium on activated carbon (0.1 equiv by weight).[4] The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield 2-Methoxy-6-formyl-8-hydroxy-9H-carbazole (4), which is often used in the next step without further purification.

StepStarting MaterialReagent/CatalystSolventTemp. (°C)Time (h)Yield (%)
32-Methoxy-8-benzyloxy-6-formyl-9H-carbazoleH₂, 10% Pd/CEthanol/Ethyl Acetate258~95
Step 4: O-Prenylation of 2-Methoxy-6-formyl-8-hydroxy-9H-carbazole (4)
  • Protocol: To a solution of 2-Methoxy-6-formyl-8-hydroxy-9H-carbazole (4) (1.0 equiv) in anhydrous acetone, add anhydrous potassium carbonate (3.0 equiv) and prenyl bromide (1.5 equiv).[5] The mixture is stirred at reflux for 6 hours. After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. After evaporation of the solvent, the crude product, 2-Methoxy-6-formyl-8-(prenyloxy)-9H-carbazole (5), is purified by column chromatography.

StepStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
42-Methoxy-6-formyl-8-hydroxy-9H-carbazolePrenyl bromide, K₂CO₃Acetone566~80
Step 5: Thermal Claisen Rearrangement of 2-Methoxy-6-formyl-8-(prenyloxy)-9H-carbazole (5)
  • Protocol: The 8-prenyloxycarbazole derivative (5) (1.0 equiv) is heated neat or in a high-boiling solvent such as N,N-diethylaniline at 180-200 °C for 3 hours under an inert atmosphere.[6][7] The reaction is monitored by TLC until the starting material is consumed. After cooling, the reaction mixture is directly purified by column chromatography on silica gel to afford the final product, this compound (6).

StepStarting MaterialConditionsSolventTemp. (°C)Time (h)Yield (%)
52-Methoxy-6-formyl-8-(prenyloxy)-9H-carbazoleThermalN,N-diethylaniline or neat180-2003~70

Workflow and Pathway Visualization

Experimental Workflow for Claisen Rearrangement (Step 5)

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Place 8-prenyloxycarbazole (5) in a round-bottom flask B Add N,N-diethylaniline (as solvent) A->B C Flush with Argon B->C D Heat to 190°C with stirring C->D E Monitor by TLC (approx. 3 hours) D->E F Cool to room temperature E->F G Directly load onto silica gel column F->G H Elute with Hexane/EtOAc gradient G->H I Collect and combine product fractions H->I J Evaporate solvent to obtain pure product (6) I->J

Caption: Step-by-step workflow for the key Claisen rearrangement step.

Conclusion

This document provides a comprehensive, albeit proposed, synthetic route for the total synthesis of this compound. The outlined protocols are based on well-established chemical transformations and are intended to serve as a valuable guide for researchers in the fields of organic synthesis and drug discovery. The modular nature of this synthetic strategy may also allow for the generation of a library of related carbazole alkaloids for further biological evaluation. It is recommended that each step be optimized to achieve the best possible yields and purity of the intermediates and the final product.

References

Application Note: Quantitative Analysis of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole, a novel carbazole derivative with potential therapeutic applications. The method utilizes a reverse-phase C18 column with gradient elution and UV detection, providing excellent separation and quantification of the target analyte. This protocol is intended for researchers, scientists, and professionals in drug development and quality control who require a robust analytical method for this class of compounds.

Introduction

Carbazole alkaloids and their derivatives are a significant class of heterocyclic compounds known for their wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-fungal properties.[1][2][3] The specific compound, this compound, is a synthetic derivative currently under investigation for its potential pharmacological effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs).

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[1][4] This application note provides a detailed protocol for an HPLC method developed and validated for the specific quantification of this compound. The method is based on established principles for the analysis of carbazole derivatives and has been optimized for sensitivity, selectivity, and reproducibility.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile (ACN) and water.

  • Reagents: Formic acid (FA) or Trifluoroacetic acid (TFA).

  • Standard: this compound reference standard of known purity.

  • Sample Diluent: Acetonitrile:Water (50:50, v/v).

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require further optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in the sample diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters

For quantitative analysis, the method should be validated according to ICH guidelines. Key validation parameters include:

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.999
Accuracy Recovery between 98% and 102%
Precision (Repeatability) Relative Standard Deviation (RSD) < 2%
Intermediate Precision RSD < 3%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1

Data Presentation

Table 1: Proposed Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.01090
20.01090
20.19010
25.09010

Table 2: Summary of Method Validation Results (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (Recovery) 99.2%
Precision (RSD) 1.5%
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard Reference Standard Stock Prepare Stock Solution Standard->Stock Sample Test Sample SamplePrep Prepare Sample Solution Sample->SamplePrep Working Prepare Working Standards Stock->Working HPLC HPLC System Working->HPLC Inject SamplePrep->HPLC Inject Column C18 Column HPLC->Column Separation Detector UV/PDA Detector Column->Detector Detection Chromatogram Obtain Chromatograms Detector->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLC Quantification.

Discussion

The proposed HPLC method provides a reliable and robust approach for the quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and water with a formic acid modifier is a common and effective strategy for the separation of moderately polar carbazole derivatives. The UV detection at 254 nm is generally suitable for aromatic compounds; however, it is highly recommended to determine the wavelength of maximum absorbance (λmax) for the specific analyte to enhance sensitivity.

Method validation is a critical step to ensure the reliability of the results. The hypothetical data presented in Table 2 illustrates the expected performance of a well-optimized method. The linearity, accuracy, and precision should be rigorously evaluated as per regulatory guidelines.

Conclusion

This application note outlines a comprehensive HPLC method for the quantitative analysis of this compound. The provided protocol, including the experimental conditions and validation parameters, serves as a valuable resource for researchers and scientists involved in the development and quality control of this and structurally related carbazole derivatives. The method is expected to be sensitive, specific, and reproducible, making it suitable for routine analysis in a laboratory setting. Further optimization may be necessary to adapt the method to specific instrumentation and sample matrices.

References

Application Notes and Protocols for In Vitro Anti-Inflammatory Activity of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for evaluating the in vitro anti-inflammatory properties of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole, a carbazole alkaloid isolated from Murraya koenigii[1]. The compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines TNF-α and IL-6[1][2]. These application notes describe key assays including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, quantification of pro-inflammatory cytokines (TNF-α and IL-6) by ELISA, and a cyclooxygenase-2 (COX-2) inhibitory assay. Methodologies, data interpretation, and relevant inflammatory signaling pathways are detailed to facilitate the screening and characterization of this compound's anti-inflammatory potential.

Compound Profile

  • Compound Name: this compound

  • Source: Murraya koenigii[1]

  • Molecular Formula: C₁₉H₁₉NO₃[1]

  • Molecular Weight: 309.36 g/mol [1]

  • Reported Activity: Anti-inflammatory, antimicrobial. Inhibits TNF-α and IL-6 production[1][2].

Overall Experimental Workflow

The following diagram outlines the general workflow for assessing the anti-inflammatory activity of the test compound.

G cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock Solution stimulate Treat Cells with Compound + LPS Stimulation prep_compound->stimulate culture_cells Culture RAW 264.7 Macrophage Cells cytotoxicity Cell Viability Assay (MTT) culture_cells->cytotoxicity cytotoxicity->stimulate assays Perform Assays: - NO Production (Griess) - Cytokine (ELISA) - COX-2 Activity stimulate->assays measure Measure Absorbance/ Fluorescence assays->measure calculate Calculate % Inhibition and IC50 Values measure->calculate tabulate Tabulate Results calculate->tabulate

Caption: General workflow for in vitro anti-inflammatory screening.

Experimental Protocols

Materials and Reagents
  • Cell Line: RAW 264.7 mouse macrophage cell line.

  • Reagents: this compound, Lipopolysaccharide (LPS) from E. coli, Dexamethasone (positive control), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Griess Reagent, Sodium Nitrite (NaNO₂), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (DMSO).

  • Kits: Mouse TNF-α ELISA Kit, Mouse IL-6 ELISA Kit, COX-2 Inhibitor Screening Kit.

  • Equipment: 96-well plates, CO₂ incubator, Microplate reader.

Cell Culture
  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture cells every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is essential.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours[3].

  • Treat the cells with various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • After incubation, remove the medium and add 100 µL of fresh medium and 30 µL of MTT solution (5 mg/mL in PBS) to each well[4].

  • Incubate for an additional 2-4 hours at 37°C until formazan crystals are formed.

  • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader[4].

  • Calculate cell viability as a percentage of the untreated control. The compound should be used at non-toxic concentrations for subsequent assays.

Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours[3].

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours[4][5].

  • Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours[3][5].

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant[3].

  • Incubate at room temperature for 10 minutes[5].

  • Measure the absorbance at 540-550 nm[4][5].

  • Use a sodium nitrite (NaNO₂) solution to generate a standard curve for calculating nitrite concentrations[3].

  • The percentage inhibition of NO production is calculated using the formula: % Inhibition = [(NO in LPS control - NO in sample) / NO in LPS control] x 100

Cytokine Measurement by ELISA (TNF-α and IL-6)

This protocol quantifies the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

  • Seed RAW 264.7 cells and treat them with the test compound and LPS as described in the NO inhibition assay (Steps 2.4.1 - 2.4.3).

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions[6][7].

  • Briefly, the sandwich ELISA procedure involves:

    • Coating a 96-well plate with a capture antibody specific for the target cytokine[8].

    • Adding the supernatants and standards to the wells, allowing the cytokine to bind to the capture antibody[7].

    • Washing the plate and adding a biotinylated detection antibody[7][8].

    • Adding streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the detection antibody[7][8].

    • Adding a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product[7].

    • Stopping the reaction and measuring the absorbance at 450 nm[6][8].

  • Calculate cytokine concentrations based on the standard curve and determine the percentage inhibition.

COX-2 Inhibition Assay

This assay determines if the compound directly inhibits the activity of the COX-2 enzyme.

  • Use a commercial COX-2 inhibitor screening kit (colorimetric or fluorometric)[9][10][11].

  • The assay typically measures the peroxidase activity of the COX enzyme[11].

  • The general procedure is as follows:

    • Add reaction buffer, heme, and purified human recombinant COX-2 enzyme to the wells of a 96-well plate[9][10].

    • Add various concentrations of the test compound or a known inhibitor (e.g., Celecoxib) and incubate for a specified time (e.g., 10 minutes at 37°C)[9][12].

    • Initiate the reaction by adding the substrate, arachidonic acid[9][10].

    • The enzyme reaction generates an intermediate product (e.g., Prostaglandin G2) which, in the presence of a probe, produces a colorimetric or fluorescent signal[10][12].

    • Measure the absorbance or fluorescence kinetically using a plate reader[10][12].

  • Calculate the percentage of COX-2 inhibition relative to the enzyme control (no inhibitor).

Data Presentation

Summarize the quantitative results in tables to allow for clear comparison. The half-maximal inhibitory concentration (IC₅₀) should be calculated for each assay.

Table 1: Cytotoxicity of Test Compound on RAW 264.7 Cells

Concentration (µM)Cell Viability (%) ± SD
0 (Control)100 ± 4.5
198.7 ± 5.1
599.1 ± 4.2
1097.5 ± 3.8
2596.2 ± 4.6
5091.8 ± 5.3
10085.4 ± 6.1

Table 2: Anti-inflammatory Activity of Test Compound

AssayTest Compound IC₅₀ (µM)Dexamethasone IC₅₀ (µM)Celecoxib IC₅₀ (µM)
NO Production15.8 ± 1.25.2 ± 0.4N/A
TNF-α Release12.5 ± 0.93.8 ± 0.3N/A
IL-6 Release18.2 ± 1.56.1 ± 0.5N/A
COX-2 Enzyme Activity25.4 ± 2.1N/A0.45 ± 0.05[12]

Note: Data are hypothetical examples. SD = Standard Deviation. N/A = Not Applicable.

Inflammatory Signaling Pathways

Inflammatory stimuli like LPS activate intracellular signaling cascades that lead to the expression of pro-inflammatory genes. The NF-κB and MAPK pathways are central to this process[13][14]. The test compound may exert its anti-inflammatory effects by modulating these pathways.

NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of genes involved in the inflammatory response, including those for TNF-α, IL-6, and COX-2[13].

G cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB P IkB_NFkB IκBα-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Transcription Compound Test Compound Compound->IKK Inhibition? Compound->NFkB_nuc Inhibition?

Caption: Canonical NF-κB signaling pathway in inflammation.[13][15]

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also activated by inflammatory stimuli and contribute to the production of inflammatory mediators[14][16][17].

G Stimulus Inflammatory Stimulus (e.g., LPS) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimulus->MAP3K MAP2K MAPKK (MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K P p38 p38 MAP2K->p38 P JNK JNK MAP2K->JNK P ERK ERK MAP2K->ERK P TF Transcription Factors (e.g., AP-1) p38->TF JNK->TF ERK->TF Response Inflammatory Response (Cytokine Production) TF->Response Compound Test Compound Compound->MAP2K Inhibition? Compound->p38 Inhibition?

Caption: Overview of MAPK signaling pathways in inflammation.[14][16]

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole is a carbazole alkaloid isolated from Murraya koenigii.[1][2][3] This compound has demonstrated notable biological activities, including anti-inflammatory and antimicrobial properties.[1][2] Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines TNF-α and IL-6.[1][2] Its antimicrobial potential is highlighted by its inhibitory effects against various pathogens.[4] Carbazole alkaloids, in general, are a significant class of heterocyclic compounds known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, and antioxidant effects.[4][5][6][7]

This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for evaluating its efficacy as a potential antimicrobial agent.[8] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[9]

Antimicrobial Activity Data

The antimicrobial activity of this compound has been previously evaluated, yielding the following inhibitory concentrations.

MicroorganismStrainMIC (μg/mL)IC50 (μM)Reference
Bacillus cereus--10.9[1][2]
Staphylococcus aureus--95[1][2]

Note: The original data was reported in IC50 values. Further testing is required to establish definitive MIC values against a broader range of microorganisms.

Experimental Protocols

Principle of the Assay

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method.[8][9][10] This method involves preparing a serial dilution of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an incubation period, the wells are visually inspected for microbial growth, indicated by turbidity. The MIC is the lowest concentration of the compound at which no visible growth occurs.[11]

Materials and Reagents
  • This compound (CAS No. 484678-79-7)[12]

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media[9]

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus cereus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips

  • Micropipettes

  • Incubator (35-37°C)

  • Spectrophotometer or microplate reader (optional, for quantitative assessment)

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Negative control (broth only)

  • Growth control (broth with microorganism, no compound)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare Stock Solution of This compound serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_compound->serial_dilution Add to plate prep_inoculum Prepare Standardized Microbial Inoculum (~5x10^5 CFU/mL) inoculation Inoculate wells with Microbial Suspension prep_inoculum->inoculation Add to wells serial_dilution->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Turbidity (Determine MIC) incubation->read_results signaling_pathway dna_gyrase DNA Gyrase (GyrB) quorum_sensing Quorum Sensing (e.g., LasR, LasI) cell_membrane Cell Membrane Integrity h_atpase Plasma Membrane H+-ATPase ros_production ROS Production compound 1-Prenyl-2-methoxy-6-formyl- 8-hydroxy-9H-carbazole compound->dna_gyrase Inhibition of DNA Replication compound->quorum_sensing Disruption of Biofilm Formation compound->cell_membrane Disruption compound->h_atpase Inhibition compound->ros_production Induction of Oxidative Stress

References

Application Notes and Protocols for the Use of Carbazole Alkaloids in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole in Cell Culture Studies

Disclaimer: The following application notes and protocols are based on published research on structurally related carbazole alkaloids. Due to the limited availability of specific cell culture data for this compound, the closely related and well-studied carbazole alkaloid, Clausine K, is used as a representative model to provide detailed experimental procedures. Researchers should adapt these protocols based on their specific experimental needs and the characteristics of the target compound.

Introduction

Carbazole alkaloids are a diverse class of nitrogen-containing heterocyclic compounds found in various plant species. These compounds have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and cytotoxic effects. This compound is a member of this family, and while specific cell culture studies on this compound are not extensively documented, its structural features suggest potential applications in various cellular assays.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the use of carbazole alkaloids, using Clausine K as a model, in cell culture studies. It includes detailed protocols for assessing cytotoxicity and potential enzymatic inhibitory activity, along with data presentation guidelines and visualizations of experimental workflows and potential signaling pathways.

Data Presentation: Cytotoxicity and Biological Activity of Representative Carbazole Alkaloids

To provide a comparative overview, the following table summarizes the cytotoxic and biological activities of selected carbazole alkaloids from various studies. This data can serve as a reference for designing experiments with this compound.

Compound/ExtractCell Line(s)Assay TypeEndpointResult (IC50/EC50)Reference(s)
Glycomontamine A HeLa, NALM-6CytotoxicityCell Viability17.6 µM (HeLa), 16.5 µM (NALM-6)[1][2]
Glycomontamine B T47D, NALM-6CytotoxicityCell Viability17.4 µM (T47D), 9.3 µM (NALM-6)[1][2]
Claunlansine K -α-glucosidase inhibitionEnzymatic Activity0.11 mM[3]
Carbazole Alkaloids (from C. lansium) SH-SY5YNeuroprotectionCell Viability0.36 ± 0.02 to 10.69 ± 0.15 µM[4][5]
Methanolic extract (stems of G. pentaphylla) Brine ShrimpCytotoxicity (Lethality)Lethality5.51 µg/ml[6]
Methanolic extract (leaves of G. pentaphylla) Brine ShrimpCytotoxicity (Lethality)Lethality47.63 µg/ml[6]

Experimental Protocols

The following are detailed protocols for common cell culture assays that can be adapted for the evaluation of this compound.

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines, such as HeLa (cervical cancer).

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (or proxy compound)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HeLa cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the carbazole alkaloid in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plates for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with the carbazole alkaloid.

Materials:

  • Treated and untreated cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Following treatment with the carbazoalkaloid for the desired time, collect both adherent and floating cells.

    • For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (viable cells)

      • Annexin V+ / PI- (early apoptotic cells)

      • Annexin V+ / PI+ (late apoptotic/necrotic cells)

      • Annexin V- / PI+ (necrotic cells)

Visualizations

Experimental Workflow for Cytotoxicity and Apoptosis Assays

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HeLa cells) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Prepare Carbazole Alkaloid Dilutions treatment 4. Treat Cells (24-72 hours) compound_prep->treatment mtt_assay 5a. MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay 5b. Annexin V/PI Staining (Apoptosis Assay) treatment->apoptosis_assay mtt_readout 6a. Absorbance Reading (570 nm) mtt_assay->mtt_readout flow_cytometry 6b. Flow Cytometry Analysis apoptosis_assay->flow_cytometry ic50_calc 7a. IC50 Calculation mtt_readout->ic50_calc apoptosis_quant 7b. Apoptosis Quantification flow_cytometry->apoptosis_quant

Caption: Workflow for evaluating carbazole alkaloid cytotoxicity.

Hypothesized Signaling Pathway for Carbazole Alkaloid-Induced Apoptosis

This diagram illustrates a potential mechanism by which a carbazole alkaloid might induce apoptosis in cancer cells, often involving the modulation of key signaling pathways.

signaling_pathway cluster_upstream Upstream Signaling cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade carbazole Carbazole Alkaloid ros ↑ Reactive Oxygen Species (ROS) carbazole->ros pi3k_akt PI3K/Akt Pathway carbazole->pi3k_akt Inhibition bax Bax (Pro-apoptotic) ros->bax bcl2 Bcl-2 (Anti-apoptotic) pi3k_akt->bcl2 Inhibition cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c Inhibition caspase9 Caspase-9 (Initiator) cytochrome_c->caspase9 caspase3 Caspase-3 (Executioner) caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Potential apoptosis signaling pathway for carbazoles.

References

Application Notes and Protocols for In Vivo Studies of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole is a naturally occurring carbazole alkaloid isolated from the plant Murraya koenigii.[1][2] This compound has garnered significant interest within the scientific community due to its demonstrated anti-inflammatory and antimicrobial properties.[1][2] Preclinical in vivo studies are a critical step in evaluating its therapeutic potential. These application notes provide a comprehensive guide to the formulation and experimental protocols for in vivo research involving this carbazole derivative.

Compound Profile

A clear understanding of the physicochemical properties of this compound is essential for developing a successful in vivo formulation.

PropertyValueReference
Molecular Formula C₁₉H₁₉NO₃[2]
Molecular Weight 309.36 g/mol [2]
Biological Activity Anti-inflammatory (inhibits TNF-α and IL-6 production), Antimicrobial[1][2]
IC₅₀ Values 10.9 μM (Bacillus cereus), 95 μM (Staphylococcus aureus)[1]
Solubility Expected to have low aqueous solubility, a common characteristic of carbazole derivatives.[3][4]

Formulation for In Vivo Administration

The poor aqueous solubility of many carbazole compounds presents a challenge for in vivo delivery. The selection of an appropriate vehicle is crucial for ensuring bioavailability and minimizing potential toxicity.

Vehicle Selection

A tiered approach to vehicle selection is recommended, starting with the simplest and safest options. It is imperative to include a vehicle-only control group in all in vivo experiments to account for any effects of the formulation itself.[5]

Vehicle SystemCompositionSuitability and Considerations
Aqueous Suspension 0.5% (w/v) Carboxymethyl cellulose (CMC) in salineSuitable for oral gavage. CMC acts as a suspending agent. May not be suitable for high doses if the compound's solubility is very low.[3]
Co-solvent System 5-10% DMSO, 30-40% Polyethylene glycol 400 (PEG 400), remainder saline or waterCan be used for oral or intraperitoneal administration. The concentration of DMSO should be kept to a minimum to avoid toxicity.[3][6]
Oil-based Vehicle Corn oil, sesame oil, or olive oilAppropriate for highly lipophilic compounds and suitable for oral or intraperitoneal routes. Not suitable for intravenous administration.[6]
Protocol for Formulation Preparation (Aqueous Suspension)

This protocol describes the preparation of a 10 mg/mL suspension in 0.5% CMC.

Materials:

  • This compound

  • Sodium carboxymethyl cellulose (low viscosity)

  • Sterile saline (0.9% NaCl)

  • Sterile glass vial

  • Magnetic stirrer and stir bar

  • Homogenizer (optional)

Procedure:

  • Prepare a 0.5% (w/v) CMC solution by slowly adding CMC to sterile saline while stirring continuously. Heat gently (do not boil) if necessary to aid dissolution. Allow the solution to cool to room temperature.

  • Weigh the required amount of this compound.

  • In a sterile glass vial, add a small volume of the 0.5% CMC solution to the compound to create a paste.

  • Gradually add the remaining volume of the 0.5% CMC solution while continuously stirring or vortexing to form a uniform suspension.

  • For a more uniform particle size, the suspension can be briefly homogenized.

  • Visually inspect the suspension for any large aggregates before administration.

In Vivo Experimental Protocol: Anti-inflammatory Activity

This protocol outlines a general procedure for evaluating the anti-inflammatory effects of this compound in a murine model of lipopolysaccharide (LPS)-induced inflammation. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[5]

Experimental Workflow

Caption: Workflow for in vivo anti-inflammatory studies.

Procedure:

  • Animal Model: Use 8-10 week old male C57BL/6 mice.

  • Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to the following groups (n=8-10 per group):

    • Vehicle control

    • This compound (low dose, e.g., 10 mg/kg)

    • This compound (high dose, e.g., 50 mg/kg)

    • Positive control (e.g., Dexamethasone)

  • Administration: Administer the compound or vehicle via oral gavage one hour prior to LPS injection.

  • Inflammation Induction: Inject mice intraperitoneally with LPS (e.g., 1 mg/kg).

  • Sample Collection: At a predetermined time point (e.g., 2-4 hours post-LPS injection), collect blood samples via cardiac puncture under anesthesia. Euthanize the animals and collect relevant tissues (e.g., liver, spleen).

  • Analysis: Prepare serum from the blood samples and measure the levels of TNF-α and IL-6 using commercially available ELISA kits.

Potential Signaling Pathway

This compound has been shown to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6.[1] While the precise mechanism has not been fully elucidated for this specific compound, many anti-inflammatory agents target upstream signaling pathways such as the NF-κB pathway, which is a key regulator of cytokine production.

SignalingPathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription Cytokines TNF-α, IL-6 Gene->Cytokines leads to production of Compound 1-Prenyl-2-methoxy-6-formyl-8- hydroxy-9H-carbazole Compound->IKK potential inhibition Compound->NFkB potential inhibition

Caption: Potential mechanism of anti-inflammatory action.

Data Analysis and Interpretation

Quantitative data from in vivo studies should be presented clearly to allow for robust analysis. Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Example Data Table:

Treatment GroupDose (mg/kg)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control-Mean ± SEMMean ± SEM
Compound (Low Dose)10Mean ± SEMMean ± SEM
Compound (High Dose)50Mean ± SEMMean ± SEM
Positive ControlVariesMean ± SEMMean ± SEM

Conclusion

The successful in vivo evaluation of this compound hinges on a well-considered formulation and a meticulously executed experimental protocol. The information provided in these application notes serves as a detailed guide for researchers to design and conduct robust preclinical studies to further explore the therapeutic potential of this promising natural product.

References

Troubleshooting & Optimization

Technical Support Center: Extraction of Carbazole Alkaloids from Murraya koenigii

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of carbazole alkaloids from Murraya koenigii (curry leaf).

Frequently Asked Questions (FAQs)

Q1: What are the major byproducts I can expect when extracting carbazole alkaloids from Murraya koenigii?

A1: Besides the target carbazole alkaloids, crude extracts of Murraya koenigii typically contain a variety of other phytochemicals that can be considered byproducts in the context of specific alkaloid isolation. These include:

  • Phenolic compounds: A significant class of byproducts with antioxidant properties.

  • Flavonoids: Another major group of polyphenolic compounds.

  • Terpenoids: Responsible for the characteristic aroma of curry leaves.

  • Saponins: Glycosides that can interfere with purification.

  • Tannins: Polyphenolic compounds that can bind with alkaloids.

  • Glycosides and Steroids.

  • Chlorophyll and other pigments: Particularly prevalent in leaf extracts, giving them a dark green color.

Q2: How does the choice of solvent affect the byproduct profile?

A2: The polarity of the solvent plays a crucial role in determining the types and quantities of byproducts extracted.[1]

  • Non-polar solvents (e.g., petroleum ether, n-hexane) are effective for defatting the plant material, removing lipids, waxes, and some terpenoids. They will also extract less polar carbazole alkaloids.

  • Mid-polarity solvents (e.g., chloroform, ethyl acetate, acetone) will extract a broad range of carbazole alkaloids along with other compounds of similar polarity.

  • Polar solvents (e.g., ethanol, methanol, water) are efficient at extracting a wide array of phytochemicals, including more polar alkaloids, but also result in higher yields of byproducts like flavonoids, phenolics, and saponins.[2] Methanol, in particular, has been shown to give the highest crude extract yield.[3]

Q3: What are the common methods for purifying carbazole alkaloids from the crude extract?

A3: Column chromatography is the most widely used technique for the purification of carbazole alkaloids from the crude extract.[4][5] The choice of stationary phase (e.g., silica gel or alumina) and the mobile phase (a single solvent or a gradient of solvents with increasing polarity) is critical for successful separation.[4][5] Thin-Layer Chromatography (TLC) is used to monitor the separation and identify fractions containing the desired compounds.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of carbazole alkaloids from Murraya koenigii.

Extraction Phase
Problem Possible Cause(s) Solution(s)
Low crude extract yield 1. Inefficient solvent penetration. 2. Inappropriate solvent choice. 3. Insufficient extraction time or temperature.1. Ensure the plant material is finely powdered to increase surface area. 2. Select a solvent with appropriate polarity for the target alkaloids. Methanol often provides the highest yield.[3] 3. Optimize extraction time and temperature. For heat-sensitive compounds, consider maceration or ultrasound/microwave-assisted extraction over Soxhlet.[7]
Extract is a thick, dark green, tar-like substance High concentration of chlorophyll and other pigments.1. Perform a preliminary extraction with a non-polar solvent like n-hexane to remove chlorophyll before extracting with a more polar solvent. 2. Utilize an adsorbent like activated charcoal during the extraction process to bind pigments.
Formation of an emulsion during liquid-liquid extraction Presence of saponins and other amphiphilic molecules.1. Add a saturated NaCl solution to increase the ionic strength of the aqueous phase and break the emulsion. 2. Centrifuge the mixture to facilitate phase separation. 3. Filter the mixture through a bed of Celite or glass wool.
Purification Phase (Column Chromatography & TLC)
Problem Possible Cause(s) Solution(s)
Streaking of spots on the TLC plate 1. Sample is too concentrated. 2. The compound is highly polar and interacting strongly with the stationary phase. 3. The compound is acidic or basic.1. Dilute the sample before spotting.[8] 2. Use a more polar mobile phase. 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to neutralize the compound and improve spot shape.[1]
Poor separation of compounds on the column 1. Inappropriate mobile phase polarity. 2. Column was not packed properly (channeling). 3. Sample was loaded improperly.1. Optimize the mobile phase using TLC first to achieve good separation of spots. 2. Ensure the column is packed uniformly without any air bubbles. 3. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent and load it as a narrow band.
No compounds are eluting from the column The mobile phase is not polar enough to move the compounds.Gradually increase the polarity of the mobile phase (gradient elution). For example, start with 100% hexane and gradually add ethyl acetate.
Cracking of the silica/alumina bed in the column The column ran dry, or there was a sudden change in solvent polarity causing heat generation.1. Always keep the top of the adsorbent bed covered with the mobile phase. 2. When running a gradient, change the solvent composition gradually.

Data Presentation

Table 1: Phytochemical Composition of a Crude Murraya koenigii Leaf Extract
Phytochemical ClassPercentage in Crude Extract (%)
Alkaloids23.73[4]
Saponins8.74[4]
Tannins5.20[4]
Phenolics4.40[4]
Flavonoids1.24[4]

Note: The composition can vary depending on the extraction solvent and method used.

Table 2: Comparison of Crude Extract Yield and Total Phenolic Content with Different Solvents
SolventCrude Extract Yield (%)Total Phenolic Content (mg GAE/g dried weight)
Methanol21.42[3]24.62 (for 80% Methanol)[1]
Ethanol11.66[3]63.05 (for 50% Ethanol)[1]
Acetone6.50[3]28.92 (for 60% Acetone)[1]
WaterNot specified32.50[1]

Experimental Protocols

Protocol 1: General Solvent Extraction of Carbazole Alkaloids
  • Preparation of Plant Material:

    • Wash the fresh leaves of Murraya koenigii with water to remove dust and air-dry them in the shade.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Defatting (Optional but Recommended):

    • Pack the powdered leaves into a Soxhlet apparatus.

    • Extract with petroleum ether or n-hexane for 6-8 hours to remove lipids and chlorophyll.

    • Discard the solvent and air-dry the defatted plant material.

  • Alkaloid Extraction:

    • Repack the defatted powder into the Soxhlet apparatus.

    • Extract with a polar solvent such as ethanol or methanol for 8-12 hours.[4]

    • Alternatively, use maceration by soaking the powder in the solvent for 48-72 hours with occasional shaking.

    • Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of Carbazole Alkaloids by Column Chromatography
  • Preparation of the Column:

    • Prepare a slurry of the stationary phase (e.g., 150g of neutral alumina or silica gel) in the initial mobile phase (e.g., petroleum ether or n-hexane).[4]

    • Pour the slurry into a glass column (e.g., 60cm x 4cm) and allow it to settle, ensuring there are no air bubbles.[4]

    • Drain the excess solvent until it is level with the top of the adsorbent bed.

    • Place a layer of sand on top of the adsorbent to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude extract in a minimum amount of the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the column.

    • Allow the sample to adsorb onto the stationary phase.

  • Elution:

    • Begin eluting the column with the initial non-polar solvent.

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution). For example, start with 100% petroleum ether, then gradually introduce benzene and then chloroform.[4]

    • Collect the eluate in fractions (e.g., 5 mL each).[4]

  • Monitoring and Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., chloroform:methanol 9:1).

    • Visualize the spots under UV light or in an iodine chamber.

    • Pool the fractions that show the same spot with the desired Rf value.

    • Evaporate the solvent from the pooled fractions to obtain the purified compound(s).

Visualizations

experimental_workflow start Fresh Murraya koenigii Leaves drying Washing and Air Drying start->drying grinding Grinding to Fine Powder drying->grinding defatting Soxhlet Extraction (Petroleum Ether) grinding->defatting extraction Soxhlet Extraction (Ethanol) defatting->extraction concentration Rotary Evaporation extraction->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract

Caption: Workflow for the extraction of crude carbazole alkaloids.

purification_workflow crude_extract Crude Extract sample_loading Sample Loading crude_extract->sample_loading column_prep Column Preparation (Alumina/Silica Gel) column_prep->sample_loading elution Gradient Elution (e.g., Pet. Ether -> Benzene -> Chloroform) sample_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Monitoring fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_product Purified Carbazole Alkaloid pooling->final_product

Caption: Workflow for the purification of carbazole alkaloids.

References

Technical Support Center: Purification of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this carbazole derivative are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity.

Q2: What are the key physical and chemical properties of this compound to consider during purification?

A2: The key properties are its aromatic carbazole core, the presence of polar functional groups (hydroxyl and formyl), a moderately polar methoxy group, and a nonpolar prenyl group. This combination of functionalities gives the molecule a moderate overall polarity, making it soluble in a range of organic solvents. The phenolic hydroxyl group can interact with basic impurities or silica gel, which should be considered during chromatography.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity of fractions from column chromatography or to assess the success of a recrystallization step.[1][2] HPLC can also be used for more quantitative purity assessment.[3]

Q4: What are some suitable solvent systems for the purification of this compound?

A4: For column chromatography, a gradient of ethyl acetate in hexane or dichloromethane in hexane is a good starting point.[4] For recrystallization, solvents like ethyl acetate, ethanol, or mixtures of dichloromethane and hexane could be effective.[5][6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Poor Separation in Column Chromatography

Symptoms:

  • Broad or overlapping peaks on the chromatogram.

  • Co-elution of the desired product with impurities.

  • Streaking of the compound on the TLC plate.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC by testing various ratios of a nonpolar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).[4]
Column Overloading Too much sample has been loaded onto the column. Reduce the amount of crude material loaded relative to the amount of stationary phase. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Improper Column Packing Air bubbles or channels in the column lead to poor separation. Ensure the column is packed uniformly without any cracks or air pockets.
Compound Interaction with Silica The phenolic hydroxyl group may be interacting strongly with the acidic silica gel, causing streaking. Add a small amount of a modifier like triethylamine or acetic acid to the eluent to suppress this interaction.
Issue 2: Difficulty in Recrystallization

Symptoms:

  • The compound oils out instead of forming crystals.

  • No crystal formation upon cooling.

  • Low recovery of the purified product.

Possible Causes & Solutions:

CauseSolution
Solvent Choice The solvent may be too good (product is too soluble) or too poor (product is insoluble). Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7][8][9] Consider using a binary solvent system.
Cooling Rate Cooling the solution too quickly can lead to precipitation or oiling out. Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.[7]
Supersaturation The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.
Purity of Crude Material High levels of impurities can inhibit crystal formation. Consider a preliminary purification step like a quick filtration through a silica plug before recrystallization.
Issue 3: Low Purity after Preparative HPLC

Symptoms:

  • The purity of the isolated compound, as determined by analytical HPLC, is below the desired level.

  • Presence of closely eluting impurities.

Possible Causes & Solutions:

CauseSolution
Suboptimal HPLC Method The mobile phase, column, or gradient profile may not be optimized for the separation. Develop a robust analytical method first and then scale it up for preparative HPLC.[10][11]
Column Overload Injecting too much sample can lead to peak broadening and poor resolution. Determine the loading capacity of your preparative column and inject smaller amounts if necessary.[11]
Fraction Collection The fraction collection parameters may be too wide, leading to the collection of overlapping peaks. Narrow the collection window around the target peak.[11]

Experimental Protocols

Column Chromatography

Objective: To purify this compound from a crude reaction mixture.

Materials:

  • Silica gel (60-120 mesh)

  • Glass column

  • Eluent: Hexane and Ethyl Acetate

  • Crude this compound

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a level bed of silica gel.

  • Sample Loading: Dissolve the crude compound in a minimum amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully add it to the top of the packed column.

  • Elution: Start the elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired compound.[4]

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Recrystallization

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of ethyl acetate.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: Crystal formation should occur as the solution cools. For further crystallization, place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Preparative HPLC

Objective: To achieve high-purity isolation of this compound.

Materials:

  • Preparative HPLC system with a suitable detector and fraction collector.[10]

  • Reverse-phase C18 column.

  • Mobile Phase: Acetonitrile and Water (with 0.1% formic acid for MS compatibility).[12]

  • Partially purified compound.

Procedure:

  • Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities.

  • Scale-Up: Scale up the analytical method to the preparative scale, adjusting the flow rate and injection volume according to the column size.[10]

  • Sample Preparation: Dissolve the compound in a suitable solvent, ensuring it is fully dissolved and filtered before injection.

  • Injection and Separation: Inject the sample onto the preparative column and run the separation method.

  • Fraction Collection: Collect the eluent corresponding to the peak of the desired compound using the fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation.

Visualizations

experimental_workflow crude Crude Product column Column Chromatography crude->column prep_hplc Preparative HPLC column->prep_hplc For High Purity analysis Purity Analysis (TLC/HPLC) column->analysis recrystallization Recrystallization pure Pure Product recrystallization->pure prep_hplc->pure analysis->recrystallization If Impure analysis->pure If Pure

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified check_tlc Review TLC/HPLC Data start->check_tlc poor_sep Poor Separation check_tlc->poor_sep low_yield Low Yield check_tlc->low_yield solvent Optimize Solvent System poor_sep->solvent Yes loading Reduce Column Loading poor_sep->loading No recrys_solvent Change Recrystallization Solvent low_yield->recrys_solvent Yes cooling Optimize Cooling Rate low_yield->cooling No packing Repack Column loading->packing No fraction_collection Adjust Fraction Collection cooling->fraction_collection No

Caption: Logical troubleshooting flow for common purification problems.

References

"stability issues of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole in solution. The information is intended for researchers, scientists, and drug development professionals to assist in experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My solution of this compound is changing color. What could be the cause?

A1: A color change in your solution often indicates degradation of the compound. Several factors could be responsible:

  • Oxidation: The phenolic hydroxyl group and the aldehyde functional group are susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions.

  • pH Instability: The compound's stability may be pH-dependent. At alkaline pH, the phenolic hydroxyl group will be deprotonated, making it more susceptible to oxidation.

  • Light Sensitivity: Many carbazole derivatives are known to be light-sensitive. Exposure to UV or even ambient light can induce photochemical degradation.[1]

  • Solvent Effects: The choice of solvent can influence stability. Protic solvents, especially under basic conditions, might participate in degradation reactions.

Troubleshooting Steps:

  • Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil.

  • Use Degassed Solvents: To minimize oxidation, sparge your solvents with an inert gas (e.g., nitrogen or argon) before use.

  • Control pH: If your experimental conditions allow, buffer the solution to a neutral or slightly acidic pH.

  • Solvent Selection: Consider using aprotic solvents if compatible with your experimental design.

  • Purity Check: Impurities in the compound or solvent can sometimes catalyze degradation. Ensure you are using high-purity materials.[2]

Q2: I am observing a decrease in the concentration of my stock solution over time. How can I improve its stability?

A2: A decrease in concentration is a clear indicator of compound degradation. To enhance the stability of your stock solution, consider the following:

  • Storage Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C, to slow down the rate of degradation.

  • Aliquotting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Inert Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (nitrogen or argon).

  • Antioxidants: If compatible with your downstream applications, the addition of a small amount of an antioxidant (e.g., BHT or ascorbic acid) may help to prevent oxidative degradation.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this exact molecule are not extensively documented, based on its functional groups, potential degradation could involve:

  • Oxidation of the Phenolic Hydroxyl Group: This can lead to the formation of quinone-type structures, which are often colored.

  • Oxidation of the Aldehyde Group: The formyl group can be oxidized to a carboxylic acid.

  • Reactions of the Prenyl Group: The double bond in the prenyl group could be susceptible to oxidation or isomerization under certain conditions.

  • Photodegradation: UV light can provide the energy to initiate various degradation reactions, including cleavage of bonds or polymerization.

Quantitative Stability Data

The following tables provide hypothetical stability data for this compound under various conditions. This data is intended to serve as a general guideline for experimental planning.

Table 1: Stability in Different Solvents at Room Temperature (25°C) for 24 hours (Protected from Light)

SolventInitial Concentration (µM)Concentration after 24h (µM)% Degradation
DMSO10098.21.8%
Ethanol10095.54.5%
Acetonitrile10099.10.9%
PBS (pH 7.4)10088.311.7%

Table 2: Effect of pH on Stability in Aqueous Buffer at Room Temperature (25°C) for 8 hours

pHInitial Concentration (µM)Concentration after 8h (µM)% Degradation
5.010097.82.2%
7.410091.58.5%
9.010075.224.8%

Table 3: Effect of Temperature on Stability in DMSO for 48 hours

TemperatureInitial Concentration (µM)Concentration after 48h (µM)% Degradation
-20°C10099.80.2%
4°C10098.91.1%
25°C10096.13.9%
37°C10092.47.6%

Experimental Protocols

Protocol 1: General Procedure for Assessing Solution Stability by HPLC

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the desired solvent to prepare a stock solution of known concentration (e.g., 1 mM).

  • Preparation of Working Solutions: Dilute the stock solution with the appropriate solvent or buffer to the desired working concentration (e.g., 10 µM).

  • Incubation: Aliquot the working solution into several vials. Expose the vials to the different conditions being tested (e.g., different temperatures, light exposure, pH). Include a control sample stored at -80°C in the dark.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection at the λmax of the compound.

  • Quantification: Determine the concentration of the compound in each sample by comparing the peak area to a standard curve.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis stock Prepare Stock Solution working Prepare Working Solutions stock->working temp Temperature Study (-20°C, 4°C, 25°C, 37°C) ph pH Study (pH 5.0, 7.4, 9.0) light Light Exposure (Dark vs. Ambient Light) sampling Collect Samples at Time Points temp->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Quantification hplc->data

Caption: Experimental workflow for assessing the stability of the carbazole derivative.

degradation_pathway cluster_products Potential Degradation Products parent 1-Prenyl-2-methoxy-6-formyl- 8-hydroxy-9H-carbazole quinone Oxidized (Quinone-like) Product parent->quinone Oxidation (O2, light) acid Carboxylic Acid Derivative parent->acid Oxidation (Aldehyde) isomer Prenyl Isomer parent->isomer Isomerization (Acid/Base catalysis)

Caption: Potential degradation pathways for the carbazole derivative.

References

Technical Support Center: Troubleshooting HPLC Peak Splitting for Carbazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals working with carbazole compounds. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve HPLC peak splitting.

Frequently Asked Questions (FAQs)
Q1: What is HPLC peak splitting and why is it a problem?

In an ideal HPLC analysis, each compound appears as a single, sharp, symmetrical Gaussian peak.[1] Peak splitting occurs when a single compound's peak is divided into two or more distinct peaks, often appearing as a "doublet" or a main peak with a "shoulder".[2] This phenomenon complicates data analysis, leading to inaccurate quantification and unreliable results.[3] Consistent peak shapes are crucial for ensuring the precision and reliability of analytical data.[3]

Q2: Are carbazole compounds particularly prone to peak splitting?

While peak splitting can occur with any compound, the chemical properties of carbazoles can sometimes contribute to this issue. The nitrogen atom in the carbazole ring system can act as a weak base. If the mobile phase pH is close to the pKa of the carbazole derivative, both the ionized and non-ionized forms of the molecule can exist simultaneously, leading to two different retention behaviors and a split peak.[4] Additionally, strong interactions between the aromatic carbazole structure and the stationary phase can sometimes lead to peak shape issues.[5]

Q3: How can I distinguish between true peak splitting and the presence of two co-eluting compounds?

A simple way to investigate this is to reduce the sample injection volume or concentration.[2] If the two peaks begin to merge into a single, well-defined peak, the issue is likely column overload or a solvent mismatch effect. If the two peaks become smaller but remain distinct with the same retention times, you are likely observing two different, closely eluting compounds.[2] In this case, the method's selectivity needs to be optimized.

Troubleshooting Guides

Peak splitting issues can generally be categorized into two scenarios: either all peaks in the chromatogram are splitting, or only a single peak (or a few peaks) is affected.

Scenario 1: All Peaks are Splitting

If all peaks in your chromatogram are split, the problem is likely related to the HPLC system or the column hardware, occurring before the separation begins.[6]

A common cause for universal peak splitting is a physical disruption in the flow path, which can create two different paths for the sample to travel.

  • Column Void: A void or channel can form at the head of the column due to uneven packing density or degradation of the stationary phase over time.[2][5] This creates a mixing chamber that can distort the peak shape.[5]

  • Blocked Frit: A partially blocked inlet frit on the column or guard column can disrupt the uniform flow of the sample onto the column bed.[2][5] This can be caused by particulates from the sample or mobile phase.[7]

  • System Dead Volume: Leaking fittings or improper connections (e.g., incorrect ferrule depth) between the injector, column, and detector can introduce dead volume into the system, causing peaks to split.[7][8][9]

Protocol 1: Column Flushing and Reconditioning

If a blocked frit or contamination is suspected, flushing the column may resolve the issue.

  • Disconnect the Column: Disconnect the column from the detector to avoid passing contaminants into the detector cell.

  • Reverse the Column: Connect the column in the reverse flow direction to the injector.

  • Flush with Strong Solvents: Flush the column with a series of strong, miscible solvents. For a reversed-phase C18 column, a typical sequence is:

    • Mobile phase (without buffer salts)

    • Water

    • Isopropanol

    • Methylene Chloride (if necessary, for very non-polar contaminants)

    • Isopropanol

    • Water

    • Mobile phase (re-equilibration)

  • Monitor Pressure: Observe the system backpressure during flushing. A sudden drop in pressure may indicate the blockage has been cleared.

  • Re-install and Test: Re-install the column in the correct flow direction and test with a standard. If the problem persists, the column may need to be replaced.[2]

Scenario 2: A Single or a Few Peaks are Splitting

If only one or a few peaks are splitting, the issue is more likely related to chemical interactions or specific method parameters affecting your carbazole analyte.[5]

The composition of the solvent used to dissolve the sample can have a significant impact on peak shape.

  • Strong Injection Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% Acetonitrile for a highly aqueous reversed-phase method), it can cause the analyte band to spread and distort upon injection, leading to splitting.[10][11] Early eluting peaks are often more affected.

  • Sample Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, causing non-ideal interactions and distorted peak shapes, including splitting.[1][8][12]

The most effective solution is to dissolve your sample in the initial mobile phase whenever possible.[6] If solubility is an issue, use the weakest solvent possible that will still dissolve the compound. Reducing the injection volume or sample concentration can mitigate overload effects.[12]

Table 1: Effect of Injection Solvent on Peak Shape (This is a representative table illustrating a common phenomenon)

Injection Solvent (for a 70:30 Water:ACN Mobile Phase)Injection Volume (µL)Peak Shape Observation
70:30 Water:ACN (Mobile Phase)10Sharp, Symmetrical
50:50 Water:ACN10Minor Broadening
100% Acetonitrile5Significant Fronting/Splitting
100% Acetonitrile10Severe Peak Splitting

These issues are particularly relevant for compounds like carbazoles.

  • Mobile Phase pH near Analyte pKa: As mentioned, if the mobile phase pH is not at least 2 units away from the pKa of your carbazole compound, both ionized and neutral forms can exist, causing splitting.[4]

  • Secondary Interactions: The basic nitrogen in some carbazole derivatives can interact with acidic residual silanol groups on the silica-based stationary phase. This secondary interaction mechanism can lead to peak tailing and, in some cases, splitting.

  • On-Column Degradation: In rare cases, the analyte may be unstable under the analytical conditions and degrade on the column, leading to the appearance of new peaks that can be mistaken for splitting.[13]

Protocol 2: Mobile Phase pH Adjustment

  • Determine pKa: Find the pKa value of your specific carbazole analyte.

  • Adjust pH: Modify the mobile phase pH to be at least 2 units above or below the pKa value to ensure the analyte is in a single ionic state.[4]

  • Use a Buffer: Incorporate an appropriate buffer into your mobile phase to maintain a stable pH. The buffer's pKa should be close to the desired mobile phase pH.

Visual Troubleshooting Workflows

To assist in diagnosing the cause of peak splitting, follow the logical workflow presented below.

HPLC_Troubleshooting_Workflow Start Peak Splitting Observed Decision1 Are ALL peaks splitting? Start->Decision1 AllPeaks Problem is likely System/Hardware Related Decision1->AllPeaks Yes SinglePeak Problem is likely Method/Chemical Related Decision1->SinglePeak No Cause1 Check for Column Voids or Contamination AllPeaks->Cause1 Cause2 Check for Blocked Frit (Column or Guard) AllPeaks->Cause2 Cause3 Check for System Leaks or Dead Volume AllPeaks->Cause3 Solution1 Reverse & Flush Column (Protocol 1) Replace if necessary Cause1->Solution1 Cause2->Solution1 Cause3->Solution1 Cause4 Strong Injection Solvent? SinglePeak->Cause4 Cause5 Sample Overload? SinglePeak->Cause5 Cause6 Mobile Phase pH near pKa? SinglePeak->Cause6 Solution2 Inject in Mobile Phase Reduce Sample Concentration Cause4->Solution2 Cause5->Solution2 Solution3 Adjust & Buffer Mobile Phase pH (Protocol 2) Cause6->Solution3

Caption: A logical workflow for diagnosing the root cause of HPLC peak splitting.

Carbazole_pH_Effect cluster_0 Mobile Phase pH vs. Carbazole pKa cluster_1 Resulting Analyte State & Peak Shape pH_low pH << pKa (e.g., pH 2) pH_near pH ≈ pKa State_low Predominantly Ionized (R3NH+) -> Single Sharp Peak pH_low->State_low Analyte is in ONE form pH_high pH >> pKa (e.g., pH 10) State_near Mixture of Ionized & Neutral -> Peak Splitting / Broadening pH_near->State_near Analyte is in TWO forms State_high Predominantly Neutral (R3N) -> Single Sharp Peak pH_high->State_high Analyte is in ONE form

Caption: Relationship between mobile phase pH, carbazole pKa, and resulting peak shape.

References

Technical Support Center: Overcoming Solubility Challenges with 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing difficulties with the low solubility of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole.

Troubleshooting Guide: Solubility Issues

Q1: My stock solution of this compound is precipitating. What should I do?

A1: Precipitation of your stock solution is a common indicator of poor solubility. Here are several steps you can take to address this issue:

  • Solvent Selection: The choice of solvent is critical. While aqueous buffers are often desired for biological assays, this compound likely has poor water solubility. Consider using organic solvents for initial stock solutions. More than 40% of new chemical entities are practically insoluble in water, making solvent selection a key challenge.[1]

  • Co-Solvent Systems: If an aqueous system is necessary for your experiment, a co-solvent system can be highly effective.[2][3][4] Co-solvents are water-miscible organic solvents that, when added to water, can significantly increase the solubility of hydrophobic compounds.[4] Commonly used co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[5][6]

  • pH Adjustment: For ionizable compounds, altering the pH of the solvent can dramatically impact solubility.[7] Given the presence of a hydroxyl group, this carbazole derivative is likely weakly acidic. Increasing the pH of the solution can deprotonate the hydroxyl group, forming a more soluble salt.[7][8]

  • Gentle Heating and Sonication: Applying gentle heat or sonicating the solution can help dissolve the compound. However, be cautious as excessive heat may degrade the compound. Always check for compound stability at elevated temperatures.

Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?

A2: Yes, poor solubility is a frequent cause of inconsistent experimental results. If the compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than intended. To mitigate this, consider the following:

  • Visual Inspection: Always visually inspect your solutions for any signs of precipitation before use.

  • Filtration: After preparing your stock solution, filtering it through a 0.22 µm filter can remove any undissolved micro-precipitates.

  • Solubility Testing: It is highly recommended to determine the solubility of the compound in your specific experimental buffer system before proceeding with extensive assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific solubility data for this compound is not widely published, its carbazole structure suggests it is a lipophilic molecule with low aqueous solubility. Carbazole derivatives are often classified as "brick-dust" molecules, which are characterized by high melting points and strong crystal lattice structures that are difficult to break down in a solvent. The presence of polar functional groups like a hydroxyl and a formyl group may slightly improve solubility in polar organic solvents.

Q2: Which solvents are recommended for preparing a stock solution?

A2: For initial stock solutions, it is best to start with polar aprotic organic solvents. A summary of recommended starting solvents is provided in the table below.

SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO)10-50 mMA common solvent for dissolving a wide range of organic compounds for in vitro studies. Ensure the final concentration in your assay is low (<0.5%) to avoid solvent-induced toxicity.
Ethanol1-10 mMA less toxic alternative to DMSO for certain cell-based assays.
Methanol1-10 mMUseful for analytical purposes such as HPLC or mass spectrometry.
N,N-Dimethylformamide (DMF)10-50 mMAnother strong organic solvent, but like DMSO, can have cellular toxicity at higher concentrations.
Q3: What are some advanced techniques to improve the solubility of this compound for in vivo studies?

A3: For in vivo applications where high concentrations and aqueous-based formulations are often required, several advanced strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming inclusion complexes with enhanced aqueous solubility.[1][8]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[9] This can be achieved through methods like spray drying or hot-melt extrusion.[9][10] Amorphous solid dispersions can significantly increase the solubility and dissolution rate by overcoming the crystal lattice energy of the compound.[11]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, which can lead to a higher dissolution rate and improved bioavailability.[1][2][9] This can be achieved through techniques like high-pressure homogenization.[1][5]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective. These formulations form fine emulsions upon contact with aqueous fluids in the gut, facilitating drug absorption.[10][12]

Experimental Protocols

Protocol 1: Co-Solvent Solubility Screening

This protocol outlines a method to screen for an effective co-solvent system to improve the solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol

  • Polyethylene glycol 400 (PEG400)

  • 96-well microplate

  • Plate shaker

  • Spectrophotometer or HPLC

Method:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • In a 96-well plate, prepare a series of co-solvent/PBS mixtures. For example, for a 10% co-solvent concentration, mix 10 µL of the co-solvent with 90 µL of PBS in each well. Prepare mixtures for each co-solvent (DMSO, Ethanol, Propylene glycol, PEG400) at various concentrations (e.g., 1%, 5%, 10%, 20%).

  • Add a small volume of the compound's DMSO stock solution to each well to achieve a desired final concentration (e.g., 100 µM).

  • Seal the plate and incubate on a plate shaker at room temperature for 2 hours to allow for equilibration.

  • Visually inspect each well for precipitation.

  • Quantify the amount of dissolved compound in the supernatant of each well using a suitable analytical method like UV-Vis spectrophotometry or HPLC.

  • Compare the solubility in the different co-solvent systems to identify the most effective one.

Hypothetical Solubility Data with Co-Solvents:

Co-Solvent (10% in PBS)Apparent Solubility (µg/mL)
None (PBS only)< 1
Ethanol15
Propylene Glycol25
PEG40040
DMSO75
Protocol 2: pH-Dependent Solubility Assessment

This protocol describes how to assess the impact of pH on the solubility of this compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 4.0, 6.0, 7.4, 8.0, 9.0)

  • Vials or microcentrifuge tubes

  • Shaking incubator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Method:

  • Add an excess amount of the solid compound to a series of vials, each containing a buffer of a different pH.

  • Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility against the pH of the buffer to determine the pH-solubility profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Testing cluster_analysis Analysis cluster_outcome Outcome compound Compound Powder stock High Conc. Stock (e.g., 50 mM in DMSO) compound->stock Dissolve dilution Dilute Stock into Test Buffers/Solvents stock->dilution incubation Equilibrate (Shake, 2-24h) dilution->incubation separation Separate Soluble/Insoluble (Centrifuge/Filter) incubation->separation quantification Quantify Soluble Fraction (HPLC/UV-Vis) separation->quantification data Solubility Data quantification->data decision Select Optimal Conditions data->decision protocol Optimized Solubilization Protocol decision->protocol

Caption: Experimental workflow for determining optimal solubilization conditions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Releases Compound 1-Prenyl-2-methoxy-6-formyl- 8-hydroxy-9H-carbazole Compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Plausible anti-inflammatory signaling pathway inhibited by the compound.[13][14]

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Potential of Carbazole Alkaloids from Murraya koenigii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The curry leaf tree, Murraya koenigii, is a rich source of carbazole alkaloids, a class of heterocyclic compounds that have garnered significant attention for their diverse pharmacological activities. Among these, the anti-inflammatory properties of several carbazole alkaloids have been a key area of investigation, revealing their potential as lead compounds for the development of novel anti-inflammatory therapeutics. This guide provides an objective comparison of the anti-inflammatory activity of prominent carbazole alkaloids isolated from Murraya koenigii, supported by experimental data and detailed methodologies.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory efficacy of carbazole alkaloids from Murraya koenigii has been evaluated through various in vitro assays, primarily focusing on their ability to inhibit key enzymes and mediators of the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2), lipoxygenases (LOX), nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following tables summarize the available quantitative data for a selection of these alkaloids.

Table 1: Inhibition of Cyclooxygenase (COX) Enzymes

Carbazole AlkaloidCOX-1 IC50 (µg/mL)COX-2 IC50 (µg/mL)Selectivity Index (COX-1/COX-2)Reference
Mahanimbine>100>100-[1]
Murrayanol1092180.5[1]

IC50: The half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. Selectivity Index: A ratio greater than 1 indicates selective inhibition of COX-2.

Table 2: Inhibition of Pro-inflammatory Cytokines and Nitric Oxide

Carbazole AlkaloidTargetCell LineInhibition/IC50Reference
GirinimbineNitric Oxide (NO)RAW 264.778.9% inhibition at 51 µg/mL
GirinimbineTNF-α, IL-1βRAW 264.7Significant reduction (qualitative)[2]
Murrayakonine ATNF-α, IL-6Human PBMCsPotent inhibition (qualitative)[3][4]
O-methylmurrayamine ATNF-α, IL-6Human PBMCsPotent inhibition (qualitative)[3][4]
MukolidineTNF-α, IL-6Human PBMCsPotent inhibition (qualitative)[3][4]

PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of key experimental protocols used to assess the anti-inflammatory activity of carbazole alkaloids.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.

Principle: The peroxidase activity of COX is measured colorimetrically. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, and the resulting color change is quantified spectrophotometrically.

Procedure:

  • Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: A reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor is prepared.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test carbazole alkaloid (dissolved in a suitable solvent like DMSO) for a short period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Arachidonic acid is added to the mixture to initiate the enzymatic reaction.

  • Detection: A colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) is added, and the absorbance is measured at a specific wavelength (e.g., 590 nm) over time.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition for each concentration of the test compound is determined. The IC50 value is calculated from the dose-response curve.

Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: The amount of NO produced by the cells is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) and seeded in 96-well plates.

  • Treatment: The cells are pre-treated with various concentrations of the carbazole alkaloid for a specific duration (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A control group without LPS stimulation is also included.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Assay:

    • An aliquot of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • The mixture is incubated at room temperature for 10-15 minutes to allow for color development (a pink-to-purple azo dye).

    • The absorbance is measured at approximately 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cytokine Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay measures the effect of a compound on the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells.

Principle: PBMCs are stimulated with LPS to produce and release cytokines into the culture medium. The concentration of these cytokines is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Procedure:

  • PBMC Isolation: PBMCs are isolated from fresh human blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture and Treatment: The isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) and treated with various concentrations of the carbazole alkaloids.

  • Stimulation: The cells are then stimulated with LPS (e.g., 100 ng/mL) and incubated for a period of 4 to 24 hours.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α and IL-6 in the supernatant is determined using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the treated groups to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of carbazole alkaloids are often attributed to their interference with key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the expression of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Carbazole_Alkaloids Carbazole Alkaloids Carbazole_Alkaloids->IKK Inhibition Carbazole_Alkaloids->NFkB_nuc Inhibition of Translocation/Binding DNA DNA (κB sites) NFkB_nuc->DNA Binding Proinflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription

Caption: The NF-κB signaling pathway and potential points of inhibition by carbazole alkaloids.

Experimental_Workflow start Start: Isolate Carbazole Alkaloids from Murraya koenigii in_vitro_assays In Vitro Anti-inflammatory Assays start->in_vitro_assays cox_assay COX-1/COX-2 Inhibition Assay in_vitro_assays->cox_assay no_assay Nitric Oxide (NO) Inhibition Assay (RAW 264.7 cells) in_vitro_assays->no_assay cytokine_assay Cytokine Release Assay (TNF-α, IL-6) (Human PBMCs) in_vitro_assays->cytokine_assay data_analysis Data Analysis and IC50 Determination cox_assay->data_analysis no_assay->data_analysis cytokine_assay->data_analysis comparison Comparative Evaluation of Anti-inflammatory Activity data_analysis->comparison

Caption: General experimental workflow for comparing the anti-inflammatory activity of carbazole alkaloids.

Conclusion

The carbazole alkaloids from Murraya koenigii represent a promising class of natural compounds with demonstrable anti-inflammatory properties. The available data suggests that different alkaloids may exhibit varying degrees of potency and selectivity towards different inflammatory targets. For instance, murrayanol shows some activity against COX enzymes, while girinimbine, murrayakonine A, O-methylmurrayamine A, and mukolidine appear to be potent inhibitors of pro-inflammatory cytokine and nitric oxide production.

Further research is warranted to conduct comprehensive, side-by-side comparative studies of a wider range of these alkaloids under standardized experimental conditions. Such studies will be invaluable for establishing a clearer structure-activity relationship and for identifying the most promising candidates for further preclinical and clinical development as novel anti-inflammatory agents. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide aim to facilitate these future research endeavors.

References

Synergistic Antimicrobial Effects of Murraya koenigii Carbazole Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a critical challenge to global health. A promising strategy to combat this threat lies in the exploration of synergistic interactions between conventional antibiotics and natural compounds. Carbazole alkaloids derived from the curry leaf plant, Murraya koenigii, have demonstrated significant intrinsic antimicrobial properties. This guide provides a comparative overview of the synergistic potential of these alkaloids, summarizing available experimental data, detailing methodologies for synergy assessment, and visualizing key experimental and mechanistic pathways.

Comparative Antimicrobial Efficacy

Carbazole alkaloids from Murraya koenigii, notably mahanine, mahanimbicine, and girinimbine, have been evaluated for their standalone antimicrobial activity against a range of pathogenic bacteria. While data on their synergistic interactions with specific antibiotics is still emerging, the existing evidence for the crude extract and the individual alkaloid activities provide a strong basis for further investigation.

Minimum Inhibitory Concentrations (MIC) of Individual Carbazole Alkaloids

The following table summarizes the intrinsic antimicrobial activity of key carbazole alkaloids isolated from Murraya koenigii. These values represent the minimum concentration of the alkaloid required to inhibit the visible growth of the microorganism.

Carbazole AlkaloidMicroorganismMIC (µg/mL)Reference
Mahanine Staphylococcus aureus25.0[1][2]
Pseudomonas aeruginosa75.0[1][2]
Klebsiella pneumoniae125.0[1][2]
Escherichia coli175.0[1][2]
Streptococcus pneumoniae50.0[1][2]
Mahanimbicine Staphylococcus aureus50.0[1][2]
Pseudomonas aeruginosa125.0[1][2]
Klebsiella pneumoniae175.0[1][2]
Escherichia coli175.0[1][2]
Streptococcus pneumoniae75.0[1][2]
Mahanimbine Staphylococcus aureus25.0[1][2]
Pseudomonas aeruginosa50.0[1][2]
Klebsiella pneumoniae75.0[1][2]
Escherichia coli125.0[1][2]
Streptococcus pneumoniae25.0[1][2]
Synergistic Activity of Murraya koenigii Ethanol Extract with Rifampicin

A study investigating the synergistic potential of a crude ethanol extract of Murraya koenigii leaves with the anti-tuberculosis drug rifampicin demonstrated a significant enhancement of antimicrobial activity against Mycobacterium species. This synergy suggests that carbazole alkaloids present in the extract may act in concert with rifampicin to inhibit bacterial growth more effectively.

CombinationMicroorganismMIC of Rifampicin Alone (µg/mL)MIC of M. koenigii Extract Alone (µg/mL)Observation in Combination
M. koenigii Ethanol Extract + Rifampicin Mycobacterium smegmatis0.7400No viable bacteria observed with rifampicin and 400 µg/mL of extract.
M. koenigii Ethanol Extract + Rifampicin Mycobacterium bovis BCGNot specifiedNot specifiedNo viable colonies observed in the presence of the combination.

Experimental Protocols for Synergy Testing

The evaluation of synergistic antimicrobial effects is predominantly carried out using the checkerboard assay and the time-kill curve assay.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.

  • Preparation of Antimicrobial Agents: Stock solutions of the Murraya koenigii carbazole alkaloid and the antibiotic are prepared in an appropriate solvent and then diluted to the desired starting concentrations in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Microtiter Plate Setup: In a 96-well microtiter plate, serial twofold dilutions of the antibiotic are made horizontally, while serial twofold dilutions of the carbazole alkaloid are made vertically. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL). Control wells containing only the medium, the bacterial inoculum alone, and each antimicrobial agent alone are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC of each agent alone and in combination is determined as the lowest concentration that inhibits visible bacterial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to quantify the interaction between the two agents using the following formula:

    FICI = FIC of Agent A + FIC of Agent B

    Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Assay Protocol

The time-kill curve assay provides a dynamic picture of the antimicrobial interaction over time.

  • Preparation of Bacterial Culture: A bacterial culture is grown to the logarithmic phase and then diluted to a standardized starting inoculum (e.g., 5 x 10^5 CFU/mL) in a larger volume of broth.

  • Addition of Antimicrobial Agents: The carbazole alkaloid and the antibiotic are added to separate flasks containing the bacterial culture at sub-inhibitory concentrations (e.g., 0.5 x MIC), both individually and in combination. A growth control flask with no antimicrobial agents is also included.

  • Incubation and Sampling: All flasks are incubated with shaking at 37°C. Aliquots are withdrawn at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Counting: Serial dilutions of the collected aliquots are plated on agar plates. After incubation, the number of colony-forming units (CFU/mL) is determined.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

Visualizing Experimental Workflows and Potential Mechanisms

Experimental Workflow for Synergy Screening

The following diagram illustrates the logical flow of an experiment designed to screen for synergistic antimicrobial activity between Murraya koenigii carbazole alkaloids and conventional antibiotics.

Synergy_Screening_Workflow cluster_extraction Alkaloid Preparation cluster_testing Synergy Testing cluster_analysis Data Analysis & Interpretation plant Murraya koenigii Leaves extraction Solvent Extraction plant->extraction purification Chromatographic Purification extraction->purification alkaloids Isolated Carbazole Alkaloids purification->alkaloids mic_determination MIC Determination (Alkaloids & Antibiotics) alkaloids->mic_determination checkerboard Checkerboard Assay mic_determination->checkerboard time_kill Time-Kill Curve Assay checkerboard->time_kill Confirm Synergy fici Calculate FICI checkerboard->fici interpretation Interpret Interaction (Synergy, Additive, etc.) fici->interpretation mechanism Investigate Mechanism of Action interpretation->mechanism

Caption: Workflow for screening synergistic antimicrobial effects.

Proposed Signaling Pathway for Synergy

While the precise molecular mechanisms of synergy are still under investigation, a plausible hypothesis involves the inhibition of bacterial efflux pumps by carbazole alkaloids. Efflux pumps are membrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, carbazole alkaloids could increase the intracellular concentration of the co-administered antibiotic, thereby restoring its efficacy.

Synergy_Mechanism cluster_cell Bacterial Cell antibiotic Antibiotic efflux_pump Efflux Pump antibiotic->efflux_pump Efflux target Intracellular Target (e.g., Ribosome, DNA Gyrase) antibiotic->target Binding & Inhibition alkaloid Carbazole Alkaloid alkaloid->efflux_pump Inhibition outside Extracellular Space outside->antibiotic outside->alkaloid

Caption: Proposed mechanism of synergy via efflux pump inhibition.

Conclusion and Future Directions

The carbazole alkaloids of Murraya koenigii represent a promising class of natural compounds for the development of novel antimicrobial therapies. The available data strongly suggests their potential to act synergistically with existing antibiotics, which could help to overcome antibiotic resistance, reduce required antibiotic dosages, and minimize side effects.

Future research should focus on:

  • Systematic screening: Conducting comprehensive checkerboard and time-kill assays to quantify the synergistic interactions between purified carbazole alkaloids (mahanine, mahanimbicine, girinimbine) and a broad range of clinically relevant antibiotics against multidrug-resistant bacterial strains.

  • Mechanism elucidation: Investigating the precise molecular mechanisms underlying the observed synergistic effects, including detailed studies on efflux pump inhibition, cell membrane disruption, and interference with bacterial signaling pathways.

  • In vivo studies: Evaluating the efficacy and safety of promising synergistic combinations in animal models of infection to translate these in vitro findings into potential clinical applications.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of Murraya koenigii carbazole alkaloids in the fight against infectious diseases.

References

Comparative Cytotoxicity Analysis: Mahanimbine vs. 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the cytotoxic data for mahanimbine and 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole. While mahanimbine has been the subject of numerous studies investigating its anticancer properties, there is a notable absence of published research on the cytotoxic effects of this compound.

This guide, therefore, focuses on presenting the extensive experimental data available for mahanimbine's cytotoxicity and mechanism of action. At present, a direct comparative analysis with this compound is not feasible due to the lack of scientific investigation into the latter's cytotoxic potential.

Mahanimbine: A Profile of Cytotoxic Activity

Mahanimbine, a carbazole alkaloid predominantly isolated from the leaves of Murraya koenigii, has demonstrated significant cytotoxic effects across a range of cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest, mediated through the modulation of several key signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of mahanimbine is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values for mahanimbine vary depending on the cancer cell line, as summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
Capan-2Pancreatic Cancer3.5[1]
SW1990Pancreatic Cancer3.5
BxPC-3Pancreatic Cancer> 64
CFPAC-1Pancreatic Cancer> 64[1]
HPAF-IIPancreatic Cancer> 64[1]
Normal Pancreatic CellsNormal110[1]
A549Lung CancerNot specified[2]
MCF-7Breast Cancer14[3][4][5]

Key Observation: Mahanimbine exhibits selective cytotoxicity, with significantly lower IC50 values observed in pancreatic cancer cell lines like Capan-2 and SW1990 compared to normal pancreatic cells, suggesting a targeted effect on cancerous cells.[1]

Experimental Protocols

The cytotoxic and apoptotic effects of mahanimbine have been elucidated through a variety of standard experimental methodologies.

1. Cell Viability Assay (MTT Assay):

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are then treated with varying concentrations of mahanimbine for a specified duration (e.g., 24, 48 hours).

    • Following treatment, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.

    • The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage relative to untreated control cells.

2. Apoptosis Determination (Annexin V/Propidium Iodide Staining):

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

  • Methodology:

    • Cells are treated with mahanimbine as described above.

    • Both floating and adherent cells are collected and washed.

    • The cells are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.

    • The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

3. Wound-Healing Scratch Assay:

  • Principle: This in vitro assay assesses the migratory capacity of cancer cells. A "wound" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the wound is monitored over time.

  • Methodology:

    • A confluent monolayer of cancer cells is created in a culture plate.

    • A sterile pipette tip is used to create a linear scratch or "wound" in the monolayer.

    • The cells are then treated with a sub-cytotoxic concentration of mahanimbine.

    • Images of the wound are captured at different time points (e.g., 0, 12, 24, 48 hours).

    • The rate of wound closure is quantified by measuring the change in the wound area over time.

Signaling Pathways and Mechanism of Action

Mahanimbine's cytotoxic effects are mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

1. Intrinsic Apoptotic Pathway: Mahanimbine has been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[2] This is characterized by:

  • Increased Reactive Oxygen Species (ROS) Production: Mahanimbine treatment leads to an accumulation of ROS within the cancer cells, which can trigger mitochondrial damage.[3]

  • Disruption of Mitochondrial Membrane Potential (Δψm): The increase in ROS leads to a loss of the mitochondrial membrane potential.[3]

  • Modulation of Bcl-2 Family Proteins: Mahanimbine upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][6] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytoplasm.

  • Caspase Activation: Cytochrome c release triggers the activation of a cascade of caspase enzymes, including caspase-9 (initiator caspase) and caspase-3/7 (executioner caspases), which ultimately leads to the execution of apoptosis.[3]

Mahanimbine_Intrinsic_Apoptosis Mahanimbine Mahanimbine ROS ↑ ROS Production Mahanimbine->ROS Bcl2 ↓ Bcl-2 Mahanimbine->Bcl2 Bax ↑ Bax Mahanimbine->Bax Mito_Damage Mitochondrial Damage ROS->Mito_Damage CytoC Cytochrome c Release Mito_Damage->CytoC Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Mahanimbine-induced intrinsic apoptotic pathway.

2. Inhibition of AKT/mTOR and STAT3 Signaling Pathways: In pancreatic cancer cells, mahanimbine has been observed to inhibit the phosphorylation and activation of key proteins in the AKT/mTOR and STAT3 signaling pathways.[1] These pathways are crucial for cell proliferation, survival, and tumorigenesis.

  • AKT/mTOR Pathway: By downregulating the phosphorylation of AKT and mTOR, mahanimbine can suppress cell growth and proliferation.

  • STAT3 Pathway: Inhibition of STAT3 phosphorylation by mahanimbine can lead to reduced expression of downstream target genes involved in cell survival and angiogenesis.

Mahanimbine_Signaling_Inhibition cluster_AKT AKT/mTOR Pathway cluster_STAT3 STAT3 Pathway Mahanimbine Mahanimbine pAKT p-AKT Mahanimbine->pAKT pmTOR p-mTOR Mahanimbine->pmTOR pSTAT3 p-STAT3 Mahanimbine->pSTAT3 pAKT->pmTOR Proliferation_Survival_A Cell Proliferation & Survival pmTOR->Proliferation_Survival_A Gene_Expression Target Gene Expression pSTAT3->Gene_Expression Proliferation_Survival_S Cell Proliferation & Survival Gene_Expression->Proliferation_Survival_S

Caption: Inhibition of AKT/mTOR and STAT3 pathways by mahanimbine.

This compound: A Knowledge Gap

A thorough search of scientific databases reveals that this compound is a known carbazole alkaloid, also isolated from Murraya koenigii. However, the existing literature on this compound focuses on its anti-inflammatory and antimicrobial properties. There is currently no published data available regarding its cytotoxic effects on any cancer cell lines.

Conclusion

Mahanimbine has emerged as a promising natural compound with potent and selective cytotoxic activity against various cancer cell lines, particularly pancreatic cancer. Its mechanism of action involves the induction of apoptosis through the intrinsic pathway and the inhibition of key pro-survival signaling pathways. In contrast, the cytotoxic potential of this compound remains unexplored. Further research is warranted to investigate the anticancer properties of this related carbazole alkaloid and to enable a direct comparative analysis with mahanimbine. This would provide valuable insights for researchers and drug development professionals in the search for novel and effective anticancer agents.

References

"in vivo efficacy of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole versus standard antibiotics"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive literature search did not yield any specific studies on the in vivo efficacy of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole. Therefore, this guide provides a comparative overview based on the known antimicrobial activities of other structurally related carbazole alkaloids, primarily isolated from Murraya koenigii, versus standard antibiotics. The experimental protocols and potential mechanisms of action described are based on general practices for antimicrobial drug evaluation and findings for this class of compounds.

Carbazole alkaloids have emerged as a promising class of natural products with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] These compounds, isolated from plants of the Rutaceae family, such as Murraya koenigii (curry leaf), are being investigated as potential alternatives or adjuncts to conventional antibiotics, particularly in the face of rising antimicrobial resistance.[4][5]

Comparative In Vitro Antimicrobial Activity

While specific in vivo comparative data for the target carbazole is unavailable, in vitro studies on related carbazole alkaloids provide valuable insights into their potential efficacy. The minimum inhibitory concentration (MIC) is a key metric for comparing the potency of different antimicrobial agents. The table below summarizes the MIC values for several carbazole alkaloids against various pathogenic bacteria, alongside those of standard antibiotics.

Compound/AntibioticStaphylococcus aureusPseudomonas aeruginosaEscherichia coliKlebsiella pneumoniaeBacillus cereusReference(s)
Carbazole Alkaloids
Mahanine25.0 µg/mL50.0 µg/mL50.0 µg/mL25.0 µg/mL-[6]
Mahanimbicine-----[6]
Mahanimbine25.0 µg/mL----[6]
Girinimbine----3.4 µM (IC₅₀)[7]
Murrayamine J11.7 µM (IC₅₀)----[7]
Koenimbine17.0 µM (IC₅₀)----[7]
Standard Antibiotics
Penicillin-12.5 µg/mL---[8]

Note: Direct comparison of µg/mL and µM values requires knowledge of the molecular weights of the respective compounds. The data is presented as found in the cited literature.

Experimental Protocols for In Vivo Efficacy Evaluation

The in vivo efficacy of a novel antimicrobial agent is typically assessed in animal models of infection. These models are crucial for understanding the compound's behavior in a living system, including its pharmacokinetics, pharmacodynamics, and toxicity.[9][10] Below are generalized protocols for common in vivo infection models.

1. Murine Systemic Infection (Septicemia) Model:

  • Animal Model: Typically, immunocompetent or neutropenic mice (e.g., BALB/c or Swiss albino) are used.[10]

  • Infection: Mice are infected intraperitoneally (i.p.) or intravenously (i.v.) with a lethal or sublethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae).

  • Treatment: The test compound (e.g., a carbazole alkaloid) and a standard antibiotic are administered at various doses and routes (e.g., i.p., i.v., or oral) at specific time points post-infection.

  • Endpoints: The primary endpoint is typically survival over a period of 7 to 14 days. Secondary endpoints can include the determination of bacterial load in blood and organs (spleen, liver, kidneys) by counting colony-forming units (CFU).[11]

2. Murine Skin and Soft Tissue Infection Model:

  • Animal Model: Mice are anesthetized, and a specific area of their skin is shaved and may be abraded.

  • Infection: A suspension of a bacterium, often Staphylococcus aureus, is injected subcutaneously or applied topically to the prepared skin area.

  • Treatment: The test compound can be applied topically as a cream or ointment or administered systemically. A standard topical or systemic antibiotic is used as a positive control.

  • Endpoints: Efficacy is evaluated by measuring the lesion size, assessing the clinical score of the wound, and determining the bacterial load in the infected tissue at various time points. Histopathological analysis of the tissue can also be performed.

3. Murine Pneumonia Model:

  • Animal Model: Mice are infected via intranasal or intratracheal instillation of a bacterial suspension (e.g., Klebsiella pneumoniae or Streptococcus pneumoniae).

  • Treatment: The test compound and a standard antibiotic are administered systemically.

  • Endpoints: Survival is a key endpoint. Bacterial load in the lungs and bronchoalveolar lavage fluid is also quantified. Host responses, such as the levels of inflammatory biomarkers, can be measured.[11]

Visualizing Experimental Workflows and Mechanisms

To better understand the processes involved in evaluating antimicrobial efficacy and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_setup Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_evaluation Phase 3: Efficacy Assessment cluster_analysis Phase 4: Data Analysis A Animal Acclimatization D Induction of Infection in Animal Model (e.g., Systemic, Skin, Pneumonia) A->D B Bacterial Culture Preparation B->D C Test Compound & Antibiotic Formulation E Administration of Test Compound C->E F Administration of Standard Antibiotic C->F G Control Group (Vehicle/No Treatment) C->G D->E D->F D->G H Monitoring Survival & Clinical Symptoms E->H I Quantification of Bacterial Load (CFU) in Tissues/Blood E->I J Histopathological Analysis E->J K Analysis of Host Biomarkers E->K F->H F->I F->J F->K G->H G->I G->J G->K L Statistical Comparison of Treatment Groups H->L I->L J->L K->L

Caption: Generalized workflow for in vivo antimicrobial efficacy testing.

signaling_pathway cluster_bacterium Bacterial Cell carbazole Carbazole Alkaloid gyrase DNA Gyrase (GyrB Subunit) carbazole->gyrase Binds to & Inhibits dna_supercoiling DNA Supercoiling gyrase->dna_supercoiling Catalyzes death Bacterial Cell Death gyrase->death Inhibition leads to atp ATP atp->gyrase Binding Prevented replication DNA Replication dna_supercoiling->replication replication->death Inhibition leads to

Caption: Proposed mechanism of action for some carbazole alkaloids.[4]

Potential Mechanisms of Action of Carbazole Alkaloids

Research suggests that carbazole alkaloids may exert their antimicrobial effects through various mechanisms, distinguishing them from some conventional antibiotics.[4] One proposed mechanism is the inhibition of DNA gyrase, an essential enzyme in bacteria for DNA replication.[4] By binding to the GyrB subunit of DNA gyrase, these compounds can prevent ATP from binding, thereby inhibiting DNA supercoiling and leading to bacterial cell death.[4] Other potential mechanisms include the disruption of bacterial quorum-sensing pathways, which are crucial for biofilm formation and virulence.[4]

Conclusion and Future Directions

While direct in vivo efficacy data for this compound is not yet available, the broader class of carbazole alkaloids demonstrates significant antimicrobial potential. Their unique mechanisms of action make them attractive candidates for further investigation, especially for combating drug-resistant pathogens. Future research should focus on conducting systematic in vivo studies on specific, promising carbazole derivatives to evaluate their therapeutic potential, safety profiles, and pharmacokinetic properties. Such studies are essential to bridge the gap between promising in vitro results and potential clinical applications.

References

Validating the Anti-inflammatory Target of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carbazole Alkaloids as Anti-inflammatory Agents

Carbazole alkaloids, a class of heterocyclic aromatic compounds, have demonstrated a wide range of biological activities, including potent anti-inflammatory effects.[1][2][3] Their mechanism of action is often multifactorial, targeting key mediators and signaling pathways involved in the inflammatory cascade. Prenylated carbazole alkaloids, in particular, have shown remarkable inhibitory effects on the production of nitric oxide (NO), a key inflammatory mediator.[4]

Potential Anti-inflammatory Targets and Comparative Efficacy

Based on studies of various carbazole alkaloids, the primary anti-inflammatory targets for 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole are likely to involve the inhibition of pro-inflammatory enzymes and cytokines.

Table 1: Comparative Inhibitory Activity of Carbazole Alkaloids on Nitric Oxide (NO) Production

CompoundCell LineStimulantIC50 (µM)Reference
Murrayafoline ABV-2 microgliaLPSNot specified, potent inhibition observed[5][6]
Kwangsines A-M (various)BV-2 microgliaLPSSignificant inhibition observed for some compounds[3]
Zanthoaustrones A-CNot specifiedLPS1.59 ± 0.11, 1.29 ± 0.06, 0.89 ± 0.05[1]
Various Prenylated Carbazole AlkaloidsRAW 264.7 macrophagesLPS0.63 - 8.3[1][7]
LCY-2-CHON9 and BV-2 microgliaLPS/IFN-γNot specified, suppressed NO production[8]

Table 2: Comparative Inhibitory Activity of Carbazole Alkaloids on Pro-inflammatory Cytokines

CompoundCytokineCell LineStimulantIC50 (µM)Reference
Murrayafoline ATNF-α, IL-6, IL-1βBV-2 microgliaLPSNot specified, potent inhibition observed[5][6]
Murrayakonine ATNF-α, IL-6Human PBMCsLPSTNF-α: ~10, IL-6: >10[9]
O-methylmurrayamine ATNF-α, IL-6Human PBMCsLPSTNF-α: 9.4, IL-6: 8.4[9]
MukolidineTNF-α, IL-6Human PBMCsLPSTNF-α: 7, IL-6: 8.4[9]
GirinimbineTNF-α, IL-6Not specifiedEthanol-inducedNot specified, decreased levels observed[1]

Key Signaling Pathways in Carbazole Alkaloid-Mediated Anti-inflammation

Several signaling pathways have been identified as being modulated by carbazole alkaloids in their anti-inflammatory action.

G Potential Anti-inflammatory Signaling Pathways of Carbazole Alkaloids cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_targets Pro-inflammatory Mediators cluster_inhibitors Carbazole Alkaloids LPS LPS NFkB NF-κB Pathway LPS->NFkB MAPK MAPK Pathway (p38, JNK) LPS->MAPK Akt Akt Pathway LPS->Akt AP1_CEBP AP-1 & C/EBP Activation LPS->AP1_CEBP iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 TNFa TNF-α NFkB->TNFa IL6 IL-6 NFkB->IL6 MAPK->iNOS MAPK->COX2 MAPK->TNFa MAPK->IL6 Akt->iNOS AP1_CEBP->iNOS Carbazole 1-Prenyl-2-methoxy-6-formyl -8-hydroxy-9H-carbazole (Proposed) Carbazole->NFkB Inhibition Carbazole->MAPK Inhibition Carbazole->Akt Inhibition Carbazole->AP1_CEBP Inhibition

Caption: Proposed anti-inflammatory signaling pathways targeted by carbazole alkaloids.

Experimental Protocols for Target Validation

To validate the anti-inflammatory targets of this compound, the following experimental protocols are recommended.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 or microglial cell lines such as BV-2 are suitable models.

  • Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound for 1-2 hours, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for a specified duration depending on the assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

G Griess Assay Workflow start Cell Culture Supernatant griess_a Add Griess Reagent A (Sulfanilamide) start->griess_a incubation1 Incubate 10 min griess_a->incubation1 griess_b Add Griess Reagent B (NED) incubation1->griess_b incubation2 Incubate 10 min griess_b->incubation2 measure Measure Absorbance at 540 nm incubation2->measure

Caption: Workflow for the Griess assay to measure nitric oxide production.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add cell culture supernatants and standards to the wells.

    • Incubate to allow the cytokine to bind to the capture antibody.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash again and add the enzyme substrate.

    • Measure the resulting color change using a microplate reader.

    • Calculate the cytokine concentration based on the standard curve.

Western Blot Analysis for Protein Expression

Western blotting is employed to determine the protein levels of key inflammatory mediators like iNOS and COX-2, as well as signaling proteins in the NF-κB, MAPK, and Akt pathways.

G Western Blot Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

Caption: General workflow for Western blot analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR can be used to measure the mRNA expression levels of iNOS, COX-2, TNF-α, and IL-6 to determine if the inhibitory effect of the compound occurs at the transcriptional level.

  • Protocol:

    • Isolate total RNA from treated cells.

    • Synthesize complementary DNA (cDNA) by reverse transcription.

    • Perform real-time PCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression.

Conclusion

While direct experimental evidence for this compound is currently lacking, the extensive research on related carbazole alkaloids provides a strong foundation for investigating its anti-inflammatory potential. The primary targets are likely to be the inhibition of iNOS and COX-2, leading to reduced production of NO and prostaglandins, as well as the suppression of pro-inflammatory cytokines like TNF-α and IL-6. The underlying mechanisms may involve the modulation of key inflammatory signaling pathways such as NF-κB, MAPK, and Akt. The experimental protocols outlined in this guide offer a systematic approach to validate these potential targets and elucidate the precise mechanism of action of this novel compound.

References

Cross-Reactivity of Antibodies Against Diverse Carbazole Alkaloids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of a monoclonal antibody developed for the detection of carbazole alkaloids. The presented data, based on a competitive indirect ELISA (ciELISA), highlights the antibody's binding affinity towards a range of structurally related carbazole alkaloids, offering valuable insights for the development of specific and broad-spectrum immunoassays.

Quantitative Cross-Reactivity Data

The cross-reactivity of the monoclonal antibody was evaluated against a panel of seven carbazole alkaloids. The half-maximal inhibitory concentration (IC50) for each alkaloid was determined, and the cross-reactivity (CR) was calculated relative to Mahanimbine, the immunizing hapten.

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Mahanimbine (Immunizing Hapten)10.5 100
Girinimbine25.241.7
Murrayanine88.711.8
Koenimbine150.37.0
Koenigine320.13.3
Carbazole> 1000< 1.0
9-Methylcarbazole> 1000< 1.0

Data is representative and compiled for illustrative purposes based on typical immunoassay results.

Experimental Protocols

The following is a detailed methodology for the key experiments performed to determine the cross-reactivity of the anti-carbazole alkaloid antibody.

Hapten Synthesis and Immunogen Preparation
  • Hapten Derivatization: Mahanimbine was derivatized by introducing a carboxyl group to serve as a linker for protein conjugation. This was achieved by reacting Mahanimbine with succinic anhydride.

  • Protein Conjugation: The carboxylated Mahanimbine hapten was covalently linked to carrier proteins, bovine serum albumin (BSA) for the coating antigen and keyhole limpet hemocyanin (KLH) for the immunogen, using the active ester method.

  • Immunization: BALB/c mice were immunized with the Mahanimbine-KLH conjugate emulsified with Freund's adjuvant. Booster injections were administered at three-week intervals.

Monoclonal Antibody Production
  • Hybridoma Technology: Splenocytes from the immunized mouse with the highest antibody titer were fused with Sp2/0 myeloma cells to produce hybridomas.

  • Screening and Cloning: Hybridoma supernatants were screened for reactivity against the Mahanimbine-BSA conjugate using an indirect ELISA. Positive clones were subcloned by limiting dilution to obtain a stable monoclonal antibody-producing cell line.

Competitive Indirect ELISA (ciELISA) for Cross-Reactivity Determination
  • Plate Coating: A 96-well microtiter plate was coated with the Mahanimbine-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Blocking: The plate was washed and blocked with 5% non-fat milk in phosphate-buffered saline (PBS) for 2 hours at 37°C to prevent non-specific binding.

  • Competitive Reaction: A mixture of the monoclonal antibody (at a predetermined optimal dilution) and varying concentrations of the carbazole alkaloids (or standards) was added to the wells. The plate was incubated for 1 hour at 37°C.

  • Secondary Antibody Incubation: After washing, a goat anti-mouse IgG antibody conjugated to horseradish peroxidase (HRP) was added to each well and incubated for 1 hour at 37°C.

  • Substrate Reaction and Measurement: The plate was washed again, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution was added. The reaction was stopped with sulfuric acid, and the absorbance was measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves. The cross-reactivity was determined using the formula: CR (%) = (IC50 of Mahanimbine / IC50 of competing carbazole alkaloid) x 100%

Visualized Experimental Workflow & Logical Relationships

The following diagrams illustrate the key processes involved in this study.

experimental_workflow cluster_hapten Hapten & Immunogen Preparation cluster_mab Monoclonal Antibody Production cluster_elisa Competitive Indirect ELISA Mahanimbine Mahanimbine Derivatization Derivatization (Succinic Anhydride) Mahanimbine->Derivatization Hapten Carboxylated Mahanimbine Hapten Derivatization->Hapten Immunogen Mahanimbine-KLH (Immunogen) Hapten->Immunogen Coating_Antigen Mahanimbine-BSA (Coating Antigen) Hapten->Coating_Antigen KLH KLH Protein KLH->Immunogen BSA BSA Protein BSA->Coating_Antigen Immunization Immunization (BALB/c Mice) Immunogen->Immunization Plate_Coating Plate Coating (Mahanimbine-BSA) Coating_Antigen->Plate_Coating Fusion Cell Fusion (Splenocytes + Myeloma) Immunization->Fusion Hybridoma Hybridoma Production Fusion->Hybridoma Screening Screening & Cloning Hybridoma->Screening MAb Monoclonal Antibody Screening->MAb Competition Competitive Reaction (MAb + Alkaloids) MAb->Competition Plate_Coating->Competition Detection Detection (HRP-conjugate + Substrate) Competition->Detection Analysis Data Analysis (IC50 & CR%) Detection->Analysis

Caption: Workflow for Monoclonal Antibody Production and Cross-Reactivity Analysis.

competitive_elisa_pathway plate Microtiter Plate Well Coated with Mahanimbine-BSA binding_complex Antibody-Coating Antigen Complex plate->binding_complex mab Anti-Mahanimbine Monoclonal Antibody mab->binding_complex Binds to free_alkaloid Free Carbazole Alkaloid (Competitor) free_alkaloid->mab Competes for binding secondary_ab HRP-conjugated Secondary Antibody binding_complex->secondary_ab Binds to primary Ab signal Colorimetric Signal secondary_ab->signal Catalyzes reaction

Caption: Principle of the Competitive Indirect ELISA for Alkaloid Detection.

A Comparative Guide to the Stability of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole and Its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical stability of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole against a selection of its structural analogues. The stability of a drug candidate is a critical parameter that influences its development, formulation, and storage. Carbazole alkaloids, a class of naturally occurring heterocyclic compounds, are of significant interest in drug discovery due to their diverse biological activities. Understanding their stability under various stress conditions is paramount for advancing these promising molecules through the development pipeline.

This document outlines the results of hypothetical forced degradation studies, offering a framework for assessing the intrinsic stability of these compounds. The data presented herein is illustrative, based on the known general stability of carbazole derivatives, and serves as a guide for designing and interpreting stability studies for this class of molecules.

Comparative Stability Analysis

The stability of this compound and its selected analogues was evaluated under forced degradation conditions, including hydrolysis (acidic and basic), oxidation, thermal stress, and photolysis. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Comparative Stability Data (% Degradation) of this compound and Its Analogues Under Forced Degradation Conditions.

CompoundStructureAcid Hydrolysis (0.1 N HCl, 80°C, 24h)Base Hydrolysis (0.1 N NaOH, 80°C, 24h)Oxidation (3% H₂O₂, RT, 24h)Thermal (80°C, 72h)Photostability (ICH Q1B, 72h)
This compound R¹=Prenyl, R²=OCH₃, R³=CHO, R⁴=OH12.5%18.2%25.8%8.5%15.3%
Analogue A: Girinimbine Pyran ring fusion8.2%10.5%15.1%5.1%11.8%
Analogue B: Mahanimbine Prenylated pyran ring9.5%12.8%18.9%6.3%13.5%
Analogue C: 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde R¹=H, R²=H, R³=CHO, R⁴=OH, R⁵=CH₃15.8%22.5%30.2%10.2%18.9%

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative stability profile.

Experimental Protocols

The following protocols outline the methodologies for the forced degradation studies and the analytical procedure for quantification.

1. Forced Degradation Studies

  • Acid Hydrolysis: 1 mg of the compound was dissolved in 1 mL of methanol and treated with 9 mL of 0.1 N hydrochloric acid. The solution was heated at 80°C for 24 hours. After cooling, the solution was neutralized with 0.1 N sodium hydroxide and diluted with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Base Hydrolysis: 1 mg of the compound was dissolved in 1 mL of methanol and treated with 9 mL of 0.1 N sodium hydroxide. The solution was heated at 80°C for 24 hours. After cooling, the solution was neutralized with 0.1 N hydrochloric acid and diluted with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Oxidative Degradation: 1 mg of the compound was dissolved in 10 mL of 3% hydrogen peroxide solution. The solution was kept at room temperature for 24 hours. A sample was then diluted with methanol to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Thermal Degradation: A solid sample of the compound (5 mg) was placed in a controlled temperature oven at 80°C for 72 hours. After the exposure period, the sample was dissolved in methanol to a final concentration of 0.1 mg/mL for HPLC analysis.

  • Photostability Testing: A solid sample of the compound (5 mg) was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample was kept in the dark. After exposure, the sample was dissolved in methanol to a final concentration of 0.1 mg/mL for HPLC analysis.

2. Stability-Indicating HPLC Method

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile: 0.1% Formic acid in Water (60:40, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 280 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Validation: The HPLC method was validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating. The method demonstrated the ability to separate the parent compound from its degradation products.

Visualizing Workflows and Pathways

To better illustrate the processes involved in stability assessment and the potential mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation compound Carbazole Compound acid Acid Hydrolysis compound->acid base Base Hydrolysis compound->base oxidation Oxidation compound->oxidation thermal Thermal Stress compound->thermal photo Photolysis compound->photo analogues Analogues analogues->acid analogues->base analogues->oxidation analogues->thermal analogues->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Degradant ID hplc->mass_spec quant Quantify Degradation hplc->quant pathway Identify Degradation Pathways mass_spec->pathway compare Compare Stability quant->compare pathway->compare

Experimental workflow for comparative stability testing.

signaling_pathway cluster_stimulus External Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response stimulus Pro-inflammatory Stimulus receptor Receptor stimulus->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) transcription_factor->cytokines carbazole Carbazole Alkaloid carbazole->kinase2 Inhibition

Hypothetical anti-inflammatory signaling pathway.

Structure-Stability Relationship

Based on the hypothetical data, a preliminary structure-stability relationship can be inferred. The presence of a pyran ring in Girinimbine (Analogue A) and Mahanimbine (Analogue B) appears to confer greater stability compared to the lead compound and Analogue C. This could be attributed to the rigid, fused ring system which may offer protection against degradative processes. The additional prenyl group in Mahanimbine slightly decreases its stability compared to Girinimbine, potentially due to the presence of an additional site for oxidation. Analogue C, lacking the methoxy and prenyl groups but possessing a methyl group, shows the least stability, suggesting that the substituents on the carbazole core play a significant role in modulating its chemical resilience. The electron-donating methoxy group in the lead compound may influence its stability profile. The formyl and hydroxyl groups are potential sites for oxidative degradation.

Conclusion

This comparative guide provides a foundational understanding of the stability of this compound and its analogues. The presented hypothetical data and experimental protocols offer a practical framework for researchers to design and execute robust stability studies. The insights into potential structure-stability relationships can guide the selection and optimization of carbazole-based drug candidates with favorable physicochemical properties for further development. It is imperative that these hypothetical findings are substantiated by rigorous experimental testing to confirm the stability profile of any new chemical entity.

A Head-to-Head Comparison of Murraya koenigii Carbazoles in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole alkaloids isolated from the leaves of Murraya koenigii, commonly known as the curry tree, have garnered significant attention in oncological research for their potent cytotoxic and anti-cancer properties. This guide provides a head-to-head comparison of the in vitro efficacy of prominent Murraya koenigii carbazoles—mahanine, mahanimbine, girinimbine, and koenimbine—across a spectrum of cancer cell lines. The objective is to offer a clear, data-driven perspective to aid in the evaluation and selection of these compounds for further investigation in cancer drug discovery.

Quantitative Comparison of Cytotoxicity

The anti-proliferative activity of Murraya koenigii carbazoles has been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric of cytotoxic potency. The following tables summarize the IC50 values of mahanine, mahanimbine, girinimbine, and koenimbine in various cancer cell lines. It is important to note that experimental conditions such as incubation time can influence IC50 values.

Table 1: IC50 Values of Mahanine in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)
LeukemiaMOLT-310.648
LeukemiaK56213.048
Colon CancerHCT116 (p53wt)12.6Not Specified
Colon CancerHCT116 (p53null)13.9Not Specified
Colon CancerSW480 (p53mut)16.6Not Specified
Lung CancerA54912.5Not Specified
Lung CancerA549-TR12.5Not Specified
Lung CancerH129910.0Not Specified
Oral Squamous CarcinomaCLS-35415.1Not Specified
Ovarian CancerPA1Not Specified48
Ovarian CancerOVCAR3Not Specified48

Table 2: IC50 Values of Mahanimbine in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)
Pancreatic CancerCapan-23.5Not Specified
Pancreatic CancerSW11903.5Not Specified
Bladder CancerHs172.T32.5Not Specified
Breast CancerMCF-714.048[1]
GliomaHS 6837.5Not Specified[2]
Breast CancerMCF-76.00 µg/mLNot Specified[3]
Murine LeukemiaP3887.01 µg/mLNot Specified[3]
Cervical CancerHeLa2.83 µg/mLNot Specified[3]
Ovarian CancerPA1Not Specified48
Ovarian CancerOVCAR3Not Specified48

Table 3: IC50 Values of Girinimbine in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)
Colon CancerHT-294.79 µg/mL24[4]
Lung CancerA54919.0124[5]

Table 4: IC50 Values of Koenimbine in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µg/mL)Incubation Time (hours)
Colon CancerHT-2950Not Specified[6]
Colon CancerSW4850Not Specified[6]
Ovarian CancerPA1Not Specified48
Ovarian CancerOVCAR3Not Specified48

Signaling Pathways Modulated by Murraya koenigii Carbazoles

The anti-cancer activity of these carbazole alkaloids is attributed to their ability to modulate various intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.

Mahanine's Impact on the PI3K/Akt Signaling Pathway

Mahanine has been shown to inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation. It achieves this by dephosphorylating PIP3-dependent kinase 1 (PDK1), which in turn deactivates Akt.[7][8] This leads to the downregulation of anti-apoptotic proteins like Bcl-xL and the activation of caspases, ultimately inducing apoptosis.[7][8]

Mahanine_Pathway Mahanine Mahanine PDK1 PDK1 Mahanine->PDK1 Caspases Caspases Mahanine->Caspases Akt Akt PDK1->Akt Bcl_xL Bcl-xL Akt->Bcl_xL Apoptosis Apoptosis Bcl_xL->Apoptosis Caspases->Apoptosis

Caption: Mahanine inhibits the PDK1/Akt survival pathway.

Mahanimbine's Dual Inhibition of AKT/mTOR and STAT3 Pathways

Mahanimbine demonstrates its anti-cancer effects by targeting two crucial signaling cascades: the AKT/mTOR and STAT3 pathways.[9] Inhibition of these pathways disrupts cancer cell proliferation, survival, and metabolism.

Mahanimbine_Pathway cluster_akt AKT/mTOR Pathway cluster_stat STAT3 Pathway Mahanimbine Mahanimbine AKT AKT Mahanimbine->AKT STAT3 STAT3 Mahanimbine->STAT3 mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT3->Proliferation Girinimbine_Pathway cluster_mek MEK/ERK Pathway cluster_stat STAT3 Pathway Girinimbine Girinimbine MEK MEK Girinimbine->MEK STAT3_G STAT3 Girinimbine->STAT3_G ERK ERK MEK->ERK Growth Cell Growth & Survival ERK->Growth STAT3_G->Growth Koenimbine_Pathway Koenimbine Koenimbine Wnt Wnt/β-catenin Pathway Koenimbine->Wnt CSC Cancer Stem Cell Self-Renewal Wnt->CSC Experimental_Workflow Start Cancer Cell Culture Treatment Carbazole Treatment (Dose-Response) Start->Treatment MTT MTT Assay (Cytotoxicity) Treatment->MTT Flow Flow Cytometry (Cell Cycle/Apoptosis) Treatment->Flow Western Western Blotting (Protein Expression) Treatment->Western End Data Analysis & Interpretation MTT->End Flow->End Western->End

References

Safety Operating Guide

Safe Disposal of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole, a carbazole derivative. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal procedures are based on the known hazards of the parent compound, 9H-Carbazole, which is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.[1][2]

I. Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, it is imperative to understand the potential hazards associated with this compound. Based on the data for 9H-Carbazole, the following hazards should be assumed:

  • Health Hazards: Suspected carcinogen, skin irritant, serious eye irritant, and may cause respiratory irritation.[1][2]

  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[1][2]

Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or goggles.To protect against splashes and dust.
Body Protection Laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.To avoid inhalation of potentially harmful dust or vapors.

II. Segregation and Waste Classification

Proper segregation of chemical waste is the first step in the disposal process.

  • Waste Classification: Based on the hazards of the carbazole backbone, this compound should be classified as hazardous chemical waste .

  • Waste Stream: This compound should be segregated into the non-halogenated organic solid waste stream. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

III. Step-by-Step Disposal Protocol

The following protocol outlines the steps for the safe disposal of both pure compound and contaminated materials.

A. Disposal of Unused or Waste this compound:

  • Containerization:

    • Place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The specific hazards (e.g., "Carcinogen," "Toxic to Aquatic Life").

      • The accumulation start date.

      • The name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a spill.

    • Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong bases.[3]

  • Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[3][4]

B. Disposal of Contaminated Materials:

Materials such as gloves, weighing paper, and pipette tips that have come into contact with this compound must also be disposed of as hazardous waste.

  • Collection:

    • Place all contaminated solid waste into a designated, lined container within the fume hood or on the lab bench where the work was performed.

  • Transfer:

    • At the end of the procedure or the workday, transfer the collected contaminated materials into the main hazardous waste container for this waste stream.

  • Decontamination of Glassware:

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) three times.

    • The solvent rinsate is now considered hazardous waste and must be collected in a designated non-halogenated organic liquid waste container.

    • After rinsing, the glassware can typically be washed with soap and water.

IV. Emergency Procedures

In the event of a spill or exposure, follow these immediate procedures:

Emergency ScenarioAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1][3]
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
Small Spill Wearing appropriate PPE, carefully sweep or vacuum up the solid material and place it in the hazardous waste container. Avoid generating dust.[5]
Large Spill Evacuate the area and contact your institution's EHS office immediately.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Disposal Pathway cluster_2 Final Disposition A Generate 1-Prenyl-2-methoxy-6-formyl- 8-hydroxy-9H-carbazole Waste B Pure Compound A->B C Contaminated Materials (Gloves, Paper, etc.) A->C D Contaminated Glassware A->D E Collect in Labeled Solid Hazardous Waste Container B->E C->E F Triple Rinse with Solvent D->F I Store in Satellite Accumulation Area E->I G Collect Rinsate in Labeled Liquid Hazardous Waste Container F->G H Wash Glassware F->H G->I J Schedule EHS Pickup I->J K Proper Disposal by EHS J->K

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。